4-(2-Butoxyanilino)-4-oxobutanoic acid
Description
Structure
3D Structure
Properties
Molecular Formula |
C14H19NO4 |
|---|---|
Molecular Weight |
265.3 g/mol |
IUPAC Name |
4-(2-butoxyanilino)-4-oxobutanoic acid |
InChI |
InChI=1S/C14H19NO4/c1-2-3-10-19-12-7-5-4-6-11(12)15-13(16)8-9-14(17)18/h4-7H,2-3,8-10H2,1H3,(H,15,16)(H,17,18) |
InChI Key |
HPWXXYGKTAGSHC-UHFFFAOYSA-N |
SMILES |
CCCCOC1=CC=CC=C1NC(=O)CCC(=O)O |
Canonical SMILES |
CCCCOC1=CC=CC=C1NC(=O)CCC(=O)O |
Origin of Product |
United States |
Foundational & Exploratory
An In-depth Technical Guide to 4-(2-Butoxyanilino)-4-oxobutanoic acid: Synthesis, Characterization, and Potential Applications
For Researchers, Scientists, and Drug Development Professionals
Abstract
This technical guide provides a comprehensive overview of 4-(2-Butoxyanilino)-4-oxobutanoic acid, a potentially novel N-arylsuccinamic acid. While a specific CAS number for this compound is not publicly registered, this document outlines a robust and reproducible synthetic protocol based on established chemical principles. Furthermore, it extrapolates the physicochemical properties, potential biological activities, and promising applications of this molecule by drawing parallels with structurally related compounds. This guide is intended to serve as a foundational resource for researchers interested in the synthesis and exploration of new chemical entities within the class of N-arylsuccinamic acids for applications in drug discovery and materials science.
Introduction
N-arylsuccinamic acids represent a significant class of organic compounds characterized by a succinic acid moiety linked to an aromatic amine via an amide bond. These structures are recognized for their diverse biological activities and serve as versatile intermediates in the synthesis of more complex heterocyclic systems. The introduction of a 2-butoxy substituent on the aniline ring of this compound is anticipated to modulate its lipophilicity and steric profile, potentially influencing its pharmacokinetic properties and biological target interactions. This guide details a proposed synthesis, predicts key physicochemical characteristics, and discusses potential avenues for research and development.
Physicochemical Properties
The exact physicochemical properties of this compound have not been empirically determined. However, based on its molecular structure and the properties of its constituent functional groups, the following characteristics can be predicted:
| Property | Predicted Value | Remarks |
| Molecular Formula | C14H19NO4 | |
| Molecular Weight | 265.31 g/mol | |
| Appearance | White to off-white solid | Based on similar N-arylsuccinamic acids. |
| Solubility | Soluble in polar organic solvents (e.g., DMSO, DMF, alcohols). Limited solubility in water. | The butoxy group increases lipophilicity, while the carboxylic acid and amide groups contribute to polarity. |
| Melting Point | 130-160 °C (estimated) | The melting point of N-phenylsuccinamic acid is around 150°C. The butoxy substituent may alter this. |
| pKa | 4.0 - 5.0 (estimated for the carboxylic acid) | Similar to other carboxylic acids. |
Synthesis of this compound
The synthesis of this compound can be readily achieved through the nucleophilic acyl substitution reaction between 2-butoxyaniline and succinic anhydride. This reaction is typically high-yielding and proceeds under mild conditions.[1]
Reaction Scheme
Caption: Synthesis of this compound.
Experimental Protocol
Materials:
-
2-Butoxyaniline (CAS: 4469-81-2)[2]
-
Succinic anhydride (CAS: 108-30-5)
-
Anhydrous toluene (or other suitable aprotic solvent like benzene or chloroform)[1][3]
-
Hydrochloric acid (HCl), 1M solution
-
Saturated sodium chloride (NaCl) solution (brine)
-
Anhydrous magnesium sulfate (MgSO4) or sodium sulfate (Na2SO4)
-
Standard laboratory glassware and equipment (round-bottom flask, condenser, magnetic stirrer, separatory funnel, Büchner funnel)
Procedure:
-
Reaction Setup: In a 250 mL round-bottom flask equipped with a magnetic stirrer and a reflux condenser, dissolve 10.0 g (60.5 mmol) of 2-butoxyaniline in 100 mL of anhydrous toluene.
-
Addition of Succinic Anhydride: To the stirred solution, add 6.05 g (60.5 mmol) of succinic anhydride in one portion.
-
Reaction: Gently heat the reaction mixture to reflux (approximately 110 °C for toluene) and maintain for 2-4 hours. The reaction progress can be monitored by Thin Layer Chromatography (TLC). The formation of a white precipitate indicates the formation of the product.[3]
-
Work-up:
-
Cool the reaction mixture to room temperature. The product may precipitate out of the solution.
-
Filter the crude product using a Büchner funnel and wash the solid with a small amount of cold toluene.
-
For any product remaining in the filtrate, transfer the solution to a separatory funnel.
-
Wash the organic layer sequentially with 1M HCl (2 x 50 mL) to remove any unreacted aniline, followed by brine (1 x 50 mL).
-
Dry the organic layer over anhydrous MgSO4 or Na2SO4, filter, and remove the solvent under reduced pressure to yield additional product.
-
-
Purification: The crude product can be purified by recrystallization from a suitable solvent system, such as ethanol/water or ethyl acetate/hexanes, to afford this compound as a crystalline solid.
Safety Precautions
-
2-Butoxyaniline is toxic if swallowed, in contact with skin, or if inhaled, and may cause an allergic skin reaction. It is also suspected of causing genetic defects and cancer. Handle with appropriate personal protective equipment (PPE), including gloves, lab coat, and safety glasses, in a well-ventilated fume hood.
-
Succinic anhydride can cause severe skin burns and eye damage.[4] Avoid inhalation and contact with skin and eyes.
-
Toluene is a flammable liquid and can cause skin and respiratory irritation. Handle in a well-ventilated area away from ignition sources.
Analytical Characterization
The structure and purity of the synthesized this compound should be confirmed using standard analytical techniques:
-
Nuclear Magnetic Resonance (NMR) Spectroscopy (¹H and ¹³C): To elucidate the chemical structure and confirm the connectivity of atoms.
-
Infrared (IR) Spectroscopy: To identify characteristic functional groups, such as the carboxylic acid O-H and C=O stretches, and the amide N-H and C=O stretches.
-
Mass Spectrometry (MS): To determine the molecular weight and fragmentation pattern of the compound.
-
High-Performance Liquid Chromatography (HPLC): To assess the purity of the final product.[5]
Potential Applications and Future Research Directions
While the specific applications of this compound are yet to be explored, its structural motifs suggest several promising areas of investigation:
Pharmaceutical and Agrochemical Intermediates
N-arylsuccinamic acids are valuable precursors for the synthesis of various heterocyclic compounds, including succinimides, which are known to possess a wide range of biological activities.[6][7] The title compound could serve as a key building block for novel pharmaceuticals or agrochemicals.
Potential Biological Activities
-
Enzyme Inhibition: The hydroxamic acid derivatives of succinamic acids are known inhibitors of metalloenzymes like histone deacetylases (HDACs) and matrix metalloproteinases (MMPs), which are important targets in cancer therapy.[1][8]
-
Antimicrobial and Antifungal Activity: Various N-substituted succinimides have demonstrated antimicrobial and antifungal properties.
-
Plant Growth Regulation: Certain bicyclic nitrogen heterocycles derived from 4-aryl-4-oxobutanoic acids have shown potential as plant growth regulators.
Materials Science
Succinic acid and its derivatives are used in the production of polymers and resins.[9] The functional groups in this compound could be exploited for the development of novel polymers with tailored properties.
Workflow for Future Research
Caption: Proposed workflow for the investigation of this compound.
Conclusion
This technical guide provides a comprehensive framework for the synthesis, characterization, and potential exploration of this compound. While this compound may be novel, its synthesis is based on well-established and reliable chemical transformations. The predicted properties and potential applications outlined herein offer a solid foundation for researchers to embark on further investigation of this and related N-arylsuccinamic acids. The versatile nature of this chemical class suggests that this compound could be a valuable addition to the toolbox of chemists and pharmacologists in their quest for new molecules with unique properties and functions.
References
-
参比制剂. 4469-81-2|2-Butoxyaniline|2-丁氧基苯胺. [Link]
-
NIST. 2-Butylaniline. [Link]
-
PrepChem. Preparation of succinanilic acid (N-phenylsuccinamic acid; N-phenylbutanedioic acid monoamide). [Link]
-
Beilstein Archives. A Reaction of N-substituted Succinimides with Hydroxylamine as a Novel Approach to the Synthesis of Hydroxamic Acids. [Link]
-
International Journal of Chemical and Physical Sciences. One Pot Green Synthesis of N- substituted Succinimide. [Link]
-
ResearchGate. Solid-Phase Synthesis of N-Aryl Succinimides | Request PDF. [Link]
-
ResearchGate. Synthesis of N-arylsuccinimides (4) | Download Scientific Diagram. [Link]
-
MDPI. A Reaction of N-Substituted Succinimides with Hydroxylamine as a Novel Approach to the Synthesis of Hydroxamic Acids. [Link]
-
Cole-Parmer. Material Safety Data Sheet - 4-Butoxyaniline, 97% (gc). [Link]
-
Wikipedia. Succinic acid. [Link]
-
ResearchGate. (PDF) A Reaction of N-Substituted Succinimides with Hydroxylamine as a Novel Approach to the Synthesis of Hydroxamic Acids. [Link]
-
ResearchGate. Synthesis and some properties of complexones, succinic acid derivatives. [Link]
-
PubMed. Structural and biochemical characterization of an active arylamine N-acetyltransferase possessing a non-canonical Cys-His-Glu catalytic triad. [Link]
-
ResearchGate. The Analytical Applications And Biological Activity of Hydroxamic acids. [Link]
-
MDPI. Analysis of Derivatized N-Acyl Amino Acid Surfactants Using HPLC and HPLC/MS. [Link]
-
PMC. Characterization of an N-Acetylmuramic Acid/N-Acetylglucosamine Kinase of Clostridium acetobutylicum. [Link]
-
PubMed. Screening, overexpression and characterization of an N-acylamino acid racemase from Amycolatopsis orientalis subsp. lurida. [Link]
Sources
- 1. beilstein-archives.org [beilstein-archives.org]
- 2. 4469-81-2|2-Butoxyaniline|BLD Pharm [bldpharm.com]
- 3. prepchem.com [prepchem.com]
- 4. fishersci.com [fishersci.com]
- 5. mdpi.com [mdpi.com]
- 6. ijcps.org [ijcps.org]
- 7. researchgate.net [researchgate.net]
- 8. mdpi.com [mdpi.com]
- 9. Succinic acid - Wikipedia [en.wikipedia.org]
N-(2-Butoxyphenyl)succinamic Acid: Structural Dynamics, Synthesis, and Pharmacological Relevance
Topic: N-(2-butoxyphenyl)succinamic acid chemical structure Content Type: Technical Monograph / Chemical Entity Guide
Executive Summary
This technical guide provides an in-depth analysis of N-(2-butoxyphenyl)succinamic acid , a critical intermediate in the synthesis and metabolism of lipophilic N-aryl succinimides. While often encountered as a transient precursor or a hydrolysis metabolite, its structural properties—specifically the ortho-butoxy steric influence and the succinamic acid "linker" motif—make it a subject of interest in medicinal chemistry, particularly for anticonvulsant pharmacophore development and hapten design.
This document outlines the physicochemical profile, a self-validating synthesis protocol, and the mechanistic pathways governing its cyclization and hydrolysis.
Chemical Identity & Physicochemical Profile[1][2][3]
The molecule consists of a succinic acid backbone mono-amidated with 2-butoxyaniline. Its dual nature (free carboxylic acid + amide) creates a unique solubility and reactivity profile distinct from its cyclized imide counterpart.
Structural Nomenclature
-
IUPAC Name: 4-[(2-butoxyphenyl)amino]-4-oxobutanoic acid
-
Common Name: N-(2-butoxyphenyl)succinamic acid
-
Molecular Formula: C₁₄H₁₉NO₄
-
Molecular Weight: 265.31 g/mol
Key Physicochemical Properties (Predicted)
| Property | Value (Approx.) | Technical Insight |
| LogP (Octanol/Water) | 2.1 – 2.4 | The n-butoxy chain significantly increases lipophilicity compared to methoxy analogs, enhancing potential membrane permeability of its derivatives. |
| pKa (Carboxyl) | 4.2 – 4.5 | Typical of aliphatic carboxylic acids; exists as a mono-anion at physiological pH (7.4). |
| pKa (Amide) | > 15 | The amide nitrogen is non-basic due to resonance delocalization into the carbonyl and the phenyl ring. |
| H-Bond Donors | 2 | (1 Carboxyl -OH, 1 Amide -NH) |
| H-Bond Acceptors | 4 | (2 Carbonyl oxygens, 1 Ether oxygen, 1 Carboxyl oxygen) |
Structural Diagram (DOT Visualization)
The following diagram illustrates the chemical connectivity and the critical ortho-positioning of the butoxy group.
Figure 1: Structural segmentation of N-(2-butoxyphenyl)succinamic acid highlighting the modular domains.
Synthetic Pathway: A Self-Validating Protocol
The synthesis of N-(2-butoxyphenyl)succinamic acid relies on the nucleophilic acyl substitution of succinic anhydride by 2-butoxyaniline. This reaction is highly efficient because the anhydride ring strain drives the opening, and the resulting carboxylic acid product precipitates in non-polar solvents, driving the equilibrium forward.
Reagents & Materials[4][5]
-
Substrate: 2-Butoxyaniline (1.0 eq)
-
Reagent: Succinic anhydride (1.1 eq)
-
Solvent: Toluene (Preferred for precipitation) or Dichloromethane (DCM).
-
Catalyst: None required (autocatalytic) or trace DMAP (if kinetics are slow).
Step-by-Step Methodology
-
Preparation: Dissolve 10 mmol of succinic anhydride in 20 mL of anhydrous toluene in a round-bottom flask. Heat gently (40°C) if necessary to ensure complete dissolution.
-
Addition: Add 10 mmol of 2-butoxyaniline dropwise to the stirring anhydride solution.
-
Observation: The reaction is exothermic. A white or off-white precipitate should begin to form within 15–30 minutes as the succinamic acid product is less soluble in toluene than the reactants.
-
-
Reaction: Reflux the mixture for 2–4 hours.
-
Validation: Monitor by TLC (SiO₂, 5% MeOH in DCM). The starting aniline spot (high Rf) should disappear, replaced by a baseline/low Rf spot (acid).
-
-
Isolation: Cool the mixture to room temperature and then to 4°C in an ice bath.
-
Filtration: Filter the precipitate under vacuum. Wash the filter cake with cold toluene (2 x 5 mL) to remove unreacted aniline.
-
Purification: Recrystallize from Ethanol/Water (9:1) if high purity is required for biological assay.
Mechanism of Action
The amine nitrogen of the aniline attacks one of the carbonyl carbons of the succinic anhydride. The tetrahedral intermediate collapses, breaking the ring and releasing the free carboxylic acid.
Structural Dynamics: The Cyclization Equilibrium
A critical aspect of this molecule is its role as the open-chain precursor to the succinimide ring. In drug development, the succinimide (closed ring) is often the active anticonvulsant, while the succinamic acid (open chain) is the inactive metabolite or prodrug form.
The "Ortho" Effect
The 2-butoxy group at the ortho position exerts a steric buttressing effect .
-
Synthesis: It may slightly retard the initial nucleophilic attack due to steric hindrance.
-
Cyclization: However, once formed, the ortho substituent can favor the conformation required for ring closure (cyclodehydration) by restricting rotation around the N-Aryl bond, forcing the acid tail near the amide nitrogen.
Cyclodehydration Pathway (Graphviz)
The following workflow describes the conversion of the acid to the active succinimide.
Figure 2: The synthetic lifecycle from precursors to the succinamic acid intermediate and finally to the active succinimide.[1]
Pharmacological & Biological Relevance[5][7][8][9][10]
Metabolic Stability
In vivo, N-aryl succinimides (like the anticonvulsant Phensuximide) undergo hydrolysis by amidases.
-
Hydrolysis: The succinimide ring opens to form N-(2-butoxyphenyl)succinamic acid.
-
Excretion: The free carboxylic acid group on the succinamic acid makes the molecule significantly more polar and water-soluble, facilitating renal excretion. Therefore, finding this molecule in plasma or urine is often a marker of succinimide drug metabolism.
Potential Therapeutic Applications
While the succinamic acid itself is rarely the drug, its derivatives are investigated for:
-
Anticonvulsant Activity: Lipophilic N-phenyl succinimides modulate T-type calcium channels or voltage-gated sodium channels. The 2-butoxy group enhances blood-brain barrier (BBB) penetration.
-
Mitochondrial Uncoupling: Structurally related N-aryl amides are explored as mild mitochondrial uncouplers, protecting against oxidative stress (though BAM-15 is the gold standard here, this structure shares the lipophilic anilide motif).
References
-
Synthesis of N-Aryl Succinimides
-
Source: Organic Syntheses, Coll.[2] Vol. 4, p.884 (1963).
- Relevance: Foundational protocol for the reaction of succinic anhydride with anilines.
-
URL:
-
-
Metabolism of Succinimide Anticonvulsants
- Source: Drug Metabolism and Disposition.
- Relevance: Establishes the succinamic acid as the primary hydrolysis metabolite of succinimide drugs.
-
URL:
-
Ortho-Effect in Anilide Conformations
- Source: Journal of Organic Chemistry.
- Relevance: Explains the steric influence of ortho-alkoxy groups on amide bond stability and cycliz
-
URL:
-
General Reactivity of Succinic Anhydride
Sources
Physical properties of N-(2-butoxyphenyl)-4-oxobutanoic acid
An In-Depth Technical Guide to the Physical Properties of N-(2-butoxyphenyl)-4-oxobutanoic acid
Abstract
This technical guide provides a comprehensive framework for the characterization of the physical properties of N-(2-butoxyphenyl)-4-oxobutanoic acid. While specific experimental data for this compound is not extensively available in public literature, this document serves as a procedural and theoretical guide for researchers, scientists, and drug development professionals. It outlines the significance of key physical properties—melting point, solubility, and pKa—and provides detailed, field-proven methodologies for their determination. The narrative emphasizes the causal relationships between molecular structure, physical properties, and their implications for pharmaceutical development, particularly concerning bioavailability, formulation, and overall drug efficacy.
Introduction: The Imperative of Physical Property Characterization
N-(2-butoxyphenyl)-4-oxobutanoic acid is a molecule of interest within the broader class of N-aryl-4-oxobutanoic acids, which have been explored for various biological activities. As with any potential drug candidate, a thorough understanding of its physical properties is a cornerstone of successful development. These properties govern how the compound will behave during formulation, administration, and within the physiological environment.[1][2] A drug's solubility, for instance, directly impacts its dissolution rate and subsequent absorption, thereby influencing its bioavailability.[3][4][5] Similarly, the melting point serves as a crucial indicator of purity and stability, while the acid dissociation constant (pKa) dictates the ionization state of the molecule at different physiological pH values, which in turn affects its ability to cross biological membranes.[6][7][8]
This guide is structured to provide not just the "what" but the "why" and "how" of physical property determination for a novel compound like N-(2-butoxyphenyl)-4-oxobutanoic acid. We will delve into the theoretical underpinnings of each property, present robust experimental protocols, and contextualize the data within the landscape of drug discovery and development.
Molecular Structure and Predicted Physicochemical Properties
The foundational step in characterizing any compound is to understand its structure and derive basic physicochemical parameters.
Chemical Structure:
The structure reveals key functional groups that will dictate the compound's physical properties: a carboxylic acid, an amide linkage, a phenyl ring, and a butoxy ether group. The carboxylic acid moiety will confer acidic properties, while the aromatic ring and butoxy chain contribute to its lipophilicity.
Melting Point: A Sentinel of Purity and Stability
The melting point is the temperature at which a substance transitions from a solid to a liquid state. For a pure crystalline solid, this transition occurs over a narrow temperature range.[7] The presence of impurities typically lowers and broadens the melting range, making it a fundamental and reliable indicator of purity.[9][10] In the context of drug development, a consistent and sharp melting point is indicative of a stable polymorphic form and batch-to-batch consistency, which are critical for regulatory approval and reliable manufacturing.[9]
Expected Melting Point
While no experimental melting point for N-(2-butoxyphenyl)-4-oxobutanoic acid has been reported, we can infer an approximate range from structurally similar compounds.
| Compound | Melting Point (°C) |
| 4-(4-Methylphenyl)-4-oxobutanoic acid | 129 |
| 4-[4-(octyloxy)phenyl]-4-oxobutanoic acid | 123 |
| 4-Anilino-4-oxobutanoic Acid-d5 | (Predicted) |
Given these analogs, a melting point in the range of 120-150°C could be reasonably expected for N-(2-butoxyphenyl)-4-oxobutanoic acid.
Experimental Protocol: Capillary Melting Point Determination (USP <741> Class Ia)
This method is a standard pharmacopeial procedure for determining the melting range of a crystalline solid.[11][12][13][14]
Methodology:
-
Sample Preparation: Gently pulverize a small amount of the dried N-(2-butoxyphenyl)-4-oxobutanoic acid to a fine powder.
-
Capillary Loading: Charge a capillary tube (0.8-1.2 mm internal diameter) with the powdered sample to a height of 2.5-3.5 mm, ensuring tight packing by tapping the tube on a hard surface.[13]
-
Apparatus Setup: Place the loaded capillary into the heating block of a calibrated melting point apparatus.
-
Heating Profile:
-
Rapidly heat the block to a temperature approximately 10°C below the expected melting point.
-
Reduce the heating rate to 1-2°C per minute to ensure thermal equilibrium between the sample and the thermometer.[15]
-
-
Data Recording:
-
Onset of Melting: Record the temperature at which the first drop of liquid is observed.
-
Completion of Melting: Record the temperature at which the last solid particle melts. This is also referred to as the "clear point".[13]
-
-
Reporting: The melting range is reported as the interval between the onset and completion of melting. For a pure compound, this range should be narrow (e.g., 0.5-2°C).
Solubility: The Gateway to Bioavailability
Solubility is defined as the maximum concentration of a substance that can dissolve in a solvent at a given temperature to form a saturated solution.[1][16] For orally administered drugs, aqueous solubility in the gastrointestinal tract is a prerequisite for absorption.[3][5] The Biopharmaceutics Classification System (BCS) categorizes drugs based on their solubility and permeability, highlighting the critical nature of solubility for predicting in vivo performance.[3]
The structure of N-(2-butoxyphenyl)-4-oxobutanoic acid suggests it will have limited aqueous solubility due to the presence of the aromatic ring and the butoxy group, which are lipophilic. However, the carboxylic acid and amide functionalities will contribute to some degree of polarity and hydrogen bonding capacity. Its solubility is also expected to be highly pH-dependent due to the ionizable carboxylic acid group.
Experimental Protocol: Shake-Flask Method for Equilibrium Solubility (OECD 105)
The shake-flask method is the gold standard for determining the equilibrium solubility of a compound.[17][18][19]
Methodology:
-
System Preparation: Add an excess amount of N-(2-butoxyphenyl)-4-oxobutanoic acid to a known volume of the test solvent (e.g., purified water, pH 7.4 phosphate buffer, octanol) in a sealed, inert container. The excess solid ensures that equilibrium with a saturated solution is achieved.
-
Equilibration: Agitate the mixture at a constant, controlled temperature (typically 25°C or 37°C) for a sufficient period (e.g., 24-72 hours) to reach equilibrium. Periodically sample and analyze the supernatant to confirm that the concentration has reached a plateau.
-
Phase Separation: Separate the undissolved solid from the saturated solution. This is a critical step and is typically achieved by centrifugation followed by filtration through a low-binding syringe filter (e.g., 0.22 µm PVDF).
-
Quantification: Accurately quantify the concentration of the dissolved compound in the clear filtrate using a validated analytical method, such as High-Performance Liquid Chromatography (HPLC) with UV detection.
-
Reporting: Express the solubility in units such as mg/mL or µg/mL.
Acid Dissociation Constant (pKa): The Determinant of Ionization
The pKa is the negative logarithm of the acid dissociation constant (Ka) and it describes the propensity of a molecule to donate or accept a proton. For a drug molecule with ionizable groups, the pKa is a critical parameter because it determines the ratio of the ionized to non-ionized form at a given pH, as described by the Henderson-Hasselbalch equation.[20] This ratio profoundly impacts a drug's solubility, permeability across biological membranes, and binding to its target.[21] Generally, the non-ionized form is more lipophilic and can more readily diffuse across cell membranes, while the ionized form is more water-soluble.[6][20]
N-(2-butoxyphenyl)-4-oxobutanoic acid possesses a carboxylic acid group, making it a weak acid. The pKa of a typical aliphatic carboxylic acid is around 4.8. The presence of the electron-withdrawing N-aryl-amide group may slightly lower this value. An estimated pKa in the range of 4.0 - 5.0 is expected.
Experimental Protocol: Potentiometric Titration for pKa Determination
Potentiometric titration is a highly accurate and common method for determining the pKa of a compound.[22]
Methodology:
-
Sample Preparation: Dissolve a precisely weighed amount of N-(2-butoxyphenyl)-4-oxobutanoic acid in a suitable solvent, typically a co-solvent mixture (e.g., methanol-water or DMSO-water) if aqueous solubility is low.[23]
-
Titration Setup: Immerse a calibrated pH electrode and a titrant delivery tube into the stirred sample solution.
-
Titration: Gradually add a standardized solution of a strong base (e.g., 0.1 M NaOH) in small, precise increments.
-
Data Acquisition: Record the pH of the solution after each addition of the titrant, allowing the system to equilibrate.
-
Data Analysis:
-
Plot the measured pH versus the volume of titrant added to generate a titration curve.
-
Determine the equivalence point, which is the point of maximum slope on the curve.
-
The pKa is the pH at the half-equivalence point, where exactly half of the carboxylic acid has been neutralized to its conjugate base.[22]
-
Predicted Spectroscopic Profile
While experimental spectra are required for definitive structural confirmation, the expected spectroscopic features of N-(2-butoxyphenyl)-4-oxobutanoic acid can be predicted based on its structure.
-
¹H NMR: Protons on the butoxy chain, the methylene groups of the butanoic acid chain, the aromatic protons, the amide N-H proton, and the carboxylic acid O-H proton are all expected to give distinct signals. The aromatic region will likely show complex splitting patterns due to the ortho-substitution. The carboxylic acid proton signal is expected to be a broad singlet at a downfield chemical shift (>10 ppm).
-
¹³C NMR: Distinct signals are expected for the carbonyl carbons of the amide and carboxylic acid, the aromatic carbons, and the aliphatic carbons of the butoxy and butanoic acid chains.
-
FT-IR: Characteristic vibrational bands are expected for the O-H stretch of the carboxylic acid (a broad band around 3000 cm⁻¹), the C=O stretches of the carboxylic acid and amide (around 1700-1750 cm⁻¹ and 1650-1680 cm⁻¹ respectively), the N-H stretch of the amide (around 3300 cm⁻¹), and C-O stretches of the ether and carboxylic acid.
-
Mass Spectrometry: The molecular ion peak corresponding to the exact mass of the compound should be observable. Fragmentation patterns would likely involve cleavage of the butoxy group, the butanoic acid side chain, and the amide bond.
Conclusion
The physical properties of N-(2-butoxyphenyl)-4-oxobutanoic acid are pivotal to its potential development as a therapeutic agent. This guide has outlined the fundamental importance of melting point, solubility, and pKa, and has provided detailed, standardized protocols for their experimental determination. While specific data for this molecule requires empirical investigation, the principles and methodologies discussed herein provide a robust framework for its characterization. By systematically evaluating these properties, researchers can gain critical insights into the compound's behavior, enabling informed decisions in lead optimization, formulation development, and preclinical evaluation.
References
-
Patsnap Synapse. (2024, January 1). How does drug solubility affect drug delivery? Patsnap. [Link]
-
OECD. (1995, July 27). OECD GUIDELINE FOR THE TESTING OF CHEMICALS 105: Water Solubility. OECD. [Link]
-
Scribd. USP 741 Melting Point or Range. [Link]
-
Pion. (2023, December 13). What is pKa and how is it used in drug development?[Link]
-
Dr.Oracle. (2025, December 10). What happens to a drug's ionization state when its pH equals its pKa (acid dissociation constant)?[Link]
-
Nanotechnology Industries Association. (2025, October 14). OECD Opens Public Consultation on Draft Test Guideline for Nanomaterial Solubility & Dissolution. [Link]
-
PharmDecks. Solubility & Dissolution. [Link]
-
Savjani, K. T., Gajjar, A. K., & Savjani, J. K. (2012). Drug Solubility: Importance and Enhancement Techniques. ISRN Pharmaceutics, 2012, 195727. [Link]
-
Pharmacopeia. USP31NF26S1_C741, General Chapters: <741> MELTING RANGE OR TEMPERATURE. [Link]
-
Ascendia Pharmaceutical Solutions. (2021, July 5). 4 Factors Affecting Solubility of Drugs. [Link]
-
Manallack, D. T. (2007). The pKa Distribution of Drugs: Application to Drug Discovery. Perspectives in Medicinal Chemistry, 1, 25–38. [Link]
-
Al-Ghanim, A. H. (2025, November 7). Ionization constants (pKa) in pharmaceutical chemistry: Experimental and computational determination in drug discovery and development. International Journal of Innovative Research and Scientific Studies. [Link]
-
NANOLAB. Melting Point Determination in Pharmaceutical Industry. [Link]
-
FILAB. OECD 105 solubility test in the laboratory. [Link]
-
Drug Hunter. (2022, July 16). Why pKas Matter in Medicinal Chemistry and a Drug Discovery Amine pKa Table. [Link]
-
OECD. Test No. 105: Water Solubility. [Link]
-
Stanford Research Systems. Determination of Melting Points According to Pharmacopeia. [Link]
-
ResolveMass Laboratories Inc. Melting Point Determination. [Link]
-
Ran, Y., & Yalkowsky, S. H. (2009). An interesting relationship between drug absorption and melting point. Journal of chemical information and modeling, 49(5), 1334–1339. [Link]
-
Situ Biosciences. OECD 105 - Water Solubility. [Link]
-
Popa, K., & Vlckova, M. (2013). Development of Methods for the Determination of pKa Values. Current Organic Chemistry, 17(13), 1380–1397. [Link]
-
Giani, S., & Towers, M. (2016). Compliance with amended General Chapter USP<741>Melting Range or Temperature. ChemRxiv. [Link]
-
Zhang, L., et al. (2017). Melting Point Distribution Analysis of Globally Approved and Discontinued Drugs: A Research for Improving the Chance of Success of Drug Design and Discovery. Chemical biology & drug design, 90(5), 996–1005. [Link]
-
Kuppa, R. P. (2021, June 12). Melting point testing as per USP 741. YouTube. [Link]
-
IUPAC. Critical compilation of acid pKa values in polar aprotic solvents. [Link]
-
Hinotek. Melting Point Apparatus: What It Is & How to Determine Melting Point. [Link]
-
IUPAC. (2025, September 27). Guidelines for NMR Measurements for Determination of High and Low pKa Values. ResearchGate. [Link]
-
U.S. Environmental Protection Agency. 4-[4-(octyloxy)phenyl]-4-oxobutanoic acid Properties. [Link]
-
Lin, A. P., et al. (2023). Measurement of the pKa Values of Organic Molecules in Aqueous–Organic Solvent Mixtures by 1H NMR without External Calibrants. Analytical Chemistry, 95(42), 15628–15635. [Link]
-
Ho, J. (2022). How to Predict the pKa of Any Compound in Any Solvent. ACS Omega, 7(20), 16806–16815. [Link]
-
Grinev, V. S., et al. (2021). The study of the reaction paths of 4-aryl-4-oxobutanoic acids with terminal aliphatic N,N-diamines. Arabian Journal of Chemistry, 14(9), 103310. [Link]
-
National Center for Biotechnology Information. 4-Anilino-4-oxobutanoic Acid-d5. PubChem. [Link]
-
Gottlieb, H. E., Kotlyar, V., & Nudelman, A. (1997). NMR Chemical Shifts of Common Laboratory Solvents as Trace Impurities. The Journal of Organic Chemistry, 62(21), 7512–7515. [Link]
-
Grinev, V. S., et al. (2021). The study of the reaction paths of 4-aryl-4-oxobutanoic acids with terminal aliphatic N,N-diamines. ResearchGate. [Link]
-
Zhang, Z., et al. Synthesis of Uniformly 13C-Labeled Polycyclic Aromatic Hydrocarbons. [Link]
-
MDPI. (2017, April 5). 4-({4-[(2E)-3-(2,5-Dimethoxyphenyl)prop-2-enoyl]phenyl}amino)-4-oxobutanoic Acid. [Link]
-
Wikipedia. 4-(4-Methylphenyl)-4-oxobutanoic acid. [Link]
-
Reich, H. J. (2020, February 14). NMR Spectroscopy – 1H NMR Chemical Shifts. Organic Chemistry Data & Info. [Link]
-
NP-MRD. 13C NMR Spectrum (1D, 25 MHz, D2O, predicted) (NP0059813). [Link]
-
National Institute of Standards and Technology. Butanoic acid. NIST WebBook. [Link]
-
SciSpace. 4-[(4-Acetylphenyl)amino]-2-methylidene-4-oxobutanoic acid, a newly synthesized amide. [Link]
-
Matrix Fine Chemicals. 4-(4-BUTOXYPHENYL)-4-OXOBUTANOIC ACID | CAS 63471-88-5. [Link]
-
Doc Brown's Advanced Organic Chemistry. mass spectrum of butanoic acid. [Link]
-
Semantic Scholar. SYNTHESIS, CHARACTERIZATION, POM ANALYSES AND BIOLOGICAL EVALUATION OF N-[(2-METHOXY-5-NITROPHENYL)]-4-OXO-4-[OXY] BUTENAMIDE BA. [Link]
-
ResearchGate. (2025, August 7). Synthesis, characterization, POM analyses and biological evaluation of n-[(2-methoxy-5- nitrophenyl)]-4-oxo-4-[oxy] butenamide based zinc(II) carboxylate complexes. [Link]
-
Hameed, A., et al. (2018). How to Read and Interpret 1H-NMR and 13C-NMR Spectrums. ResearchGate. [Link]
-
PubChemLite. (2s)-4-(tert-butoxy)-2-(dimethylamino)-4-oxobutanoic acid. [Link]
Sources
- 1. ascendiacdmo.com [ascendiacdmo.com]
- 2. The pKa Distribution of Drugs: Application to Drug Discovery - PMC [pmc.ncbi.nlm.nih.gov]
- 3. seppic.com [seppic.com]
- 4. How does drug solubility affect drug delivery? [synapse.patsnap.com]
- 5. Drug Solubility: Importance and Enhancement Techniques - PMC [pmc.ncbi.nlm.nih.gov]
- 6. What is pKa and how is it used in drug development? [pion-inc.com]
- 7. nano-lab.com.tr [nano-lab.com.tr]
- 8. An interesting relationship between drug absorption and melting point - PubMed [pubmed.ncbi.nlm.nih.gov]
- 9. resolvemass.ca [resolvemass.ca]
- 10. hinotek.com [hinotek.com]
- 11. scribd.com [scribd.com]
- 12. uspbpep.com [uspbpep.com]
- 13. thinksrs.com [thinksrs.com]
- 14. chemrxiv.org [chemrxiv.org]
- 15. youtube.com [youtube.com]
- 16. pharmdecks.com [pharmdecks.com]
- 17. filab.fr [filab.fr]
- 18. oecd.org [oecd.org]
- 19. OECD 105 - Water Solubility - Situ Biosciences [situbiosciences.com]
- 20. droracle.ai [droracle.ai]
- 21. ijirss.com [ijirss.com]
- 22. Development of Methods for the Determination of pKa Values - PMC [pmc.ncbi.nlm.nih.gov]
- 23. pubs.acs.org [pubs.acs.org]
The Biological Versatility of 2-Butoxy Succinamic Acid Derivatives: A Technical Guide for Drug Discovery
This guide provides an in-depth exploration of the synthesis, biological evaluation, and potential therapeutic applications of 2-butoxy succinamic acid derivatives. As a class of compounds, succinamic acid derivatives have garnered significant interest in the field of medicinal chemistry due to their diverse pharmacological activities. This document is intended for researchers, scientists, and drug development professionals, offering both foundational knowledge and practical insights into the investigation of these promising molecules.
Introduction: The Succinamic Acid Scaffold
Succinic acid, a key intermediate in the citric acid cycle, is a fundamental molecule in cellular metabolism.[1] Its derivatives have been explored for a wide range of therapeutic applications, including anti-inflammatory, antioxidant, neuroprotective, and metabolic regulatory effects.[1] The introduction of an amic acid moiety to the succinic acid backbone gives rise to succinamic acids, which have shown potential in various disease models. The "2-butoxy" substitution introduces a lipophilic group that can significantly influence the pharmacokinetic and pharmacodynamic properties of the parent molecule, potentially enhancing membrane permeability and target engagement.
Synthesis of 2-Butoxy Succinamic Acid Derivatives
The synthesis of 2-butoxy succinamic acid derivatives can be approached through several established chemical methodologies. A common and efficient route involves the reaction of 2-butoxy succinic anhydride with a primary or secondary amine. This reaction proceeds via a nucleophilic acyl substitution mechanism, where the amine attacks one of the carbonyl carbons of the anhydride, leading to the opening of the anhydride ring and the formation of the corresponding succinamic acid.
Experimental Protocol: Synthesis of a 2-Butoxy Succinamic Acid Derivative
This protocol outlines a general procedure for the synthesis of a 2-butoxy succinamic acid derivative from 2-butoxy succinic anhydride and a generic primary amine (R-NH2).
Materials:
-
2-Butoxy succinic anhydride
-
Primary amine (R-NH2)
-
Anhydrous dichloromethane (DCM)
-
Magnetic stirrer and stir bar
-
Round-bottom flask
-
Dropping funnel
-
Ice bath
-
Rotary evaporator
-
Silica gel for column chromatography
-
Solvents for chromatography (e.g., ethyl acetate, hexane)
Procedure:
-
Dissolve 2-butoxy succinic anhydride (1.0 eq) in anhydrous DCM in a round-bottom flask under a nitrogen atmosphere.
-
Cool the solution to 0°C using an ice bath.
-
Dissolve the primary amine (R-NH2) (1.1 eq) in anhydrous DCM in a dropping funnel.
-
Add the amine solution dropwise to the stirred solution of the anhydride over a period of 15-20 minutes.
-
Allow the reaction mixture to warm to room temperature and stir for an additional 2-4 hours.
-
Monitor the reaction progress by thin-layer chromatography (TLC).
-
Upon completion, remove the solvent under reduced pressure using a rotary evaporator.
-
Purify the crude product by silica gel column chromatography using an appropriate solvent system (e.g., a gradient of ethyl acetate in hexane) to yield the pure 2-butoxy succinamic acid derivative.
-
Characterize the final product using techniques such as 1H NMR, 13C NMR, and mass spectrometry to confirm its structure and purity.
Diagram: Synthesis of 2-Butoxy Succinamic Acid Derivatives
Caption: General reaction scheme for the synthesis of 2-butoxy succinamic acid derivatives.
Potential Biological Activities and Mechanisms of Action
While specific research on 2-butoxy succinamic acid derivatives is limited, the broader class of succinic acid and succinamic acid derivatives has been investigated for a range of biological activities. These findings provide a strong rationale for exploring the therapeutic potential of their 2-butoxy analogues.
Antidiabetic Activity
Several succinamic acid derivatives have demonstrated potential as antidiabetic agents.[2][3] For instance, 4-((benzyloxy)amino)-2-hydroxy-4-oxobutanoic acid, a succinamic acid derivative, has been shown to reduce fasting blood glucose levels and increase plasma insulin levels in diabetic rats.[2] The proposed mechanism for some derivatives involves the inhibition of enzymes such as α-amylase and α-glucosidase, which are involved in carbohydrate digestion and absorption.[4][5]
Table 1: In Vitro Enzyme Inhibition by Succinimide Derivatives with Ketone Functionalities [4]
| Compound | α-Glucosidase IC50 (µg/mL) | α-Amylase IC50 (µg/mL) |
| Compound 1 | 3.69 | 1.07 |
| Compound 4 | 1.526 | 0.115 |
Anticancer Activity
The anticancer potential of succinamic acid derivatives has also been an area of active research.[6][7][8] Some derivatives have been shown to induce apoptosis in cancer cell lines.[6][7] For example, α-hydroxy succinamic acid (α-HSA) has demonstrated antiproliferative action and the ability to upregulate apoptotic genes like p53, p21, and Bax, while downregulating the anti-apoptotic gene survivin in a human head and neck cancer cell line.[6][7]
Diagram: Proposed p53-Mediated Apoptotic Pathway
Caption: Potential mechanism of anticancer activity via p53 activation.[9]
Antioxidant and Actoprotective Effects
Derivatives of succinic acid are known to possess antioxidant and actoprotective (enhancing physical performance) properties.[10] These effects are attributed to their ability to mitigate hypoxic conditions, reduce oxidative stress, and support mitochondrial function.[10] The antioxidant activity of these compounds can be evaluated using standard in vitro assays such as the DPPH (2,2-diphenyl-1-picrylhydrazyl) radical scavenging assay.[5]
Acetylcholinesterase Inhibition
Succinimide derivatives, which are structurally related to succinamic acids, have been investigated as inhibitors of acetylcholinesterase (AChE), an enzyme implicated in Alzheimer's disease.[11] Inhibition of AChE increases the levels of the neurotransmitter acetylcholine in the brain, which can improve cognitive function. This suggests that succinamic acid derivatives may also warrant investigation for their potential as AChE inhibitors.
In Vitro and In Vivo Evaluation Strategies
A systematic approach to evaluating the biological activity of novel 2-butoxy succinamic acid derivatives is crucial. The following experimental workflows provide a framework for a comprehensive investigation.
Experimental Protocol: In Vitro Cytotoxicity Assay (MTT Assay)
This protocol is used to assess the cytotoxic effects of the synthesized compounds on cancer cell lines.
Materials:
-
Cancer cell line (e.g., A549, MCF-7)
-
Complete cell culture medium (e.g., DMEM with 10% FBS)
-
96-well plates
-
2-Butoxy succinamic acid derivatives (dissolved in DMSO)
-
MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) solution
-
Solubilization buffer (e.g., DMSO or a solution of SDS in HCl)
-
Microplate reader
Procedure:
-
Seed the cancer cells in a 96-well plate at a density of 5,000-10,000 cells per well and incubate for 24 hours.
-
Prepare serial dilutions of the 2-butoxy succinamic acid derivatives in cell culture medium.
-
Remove the old medium from the wells and add 100 µL of the compound dilutions to the respective wells. Include a vehicle control (medium with DMSO) and a positive control (a known cytotoxic drug).
-
Incubate the plate for 48-72 hours.
-
Add 10 µL of MTT solution to each well and incubate for another 4 hours.
-
Add 100 µL of solubilization buffer to each well and mix thoroughly to dissolve the formazan crystals.
-
Measure the absorbance at a wavelength of 570 nm using a microplate reader.
-
Calculate the percentage of cell viability and determine the IC50 value (the concentration of the compound that inhibits 50% of cell growth).
Diagram: Experimental Workflow for Biological Evaluation
Caption: A comprehensive workflow for the biological evaluation of 2-butoxy succinamic acid derivatives.
Conclusion and Future Directions
The 2-butoxy succinamic acid scaffold represents a promising area for the discovery of novel therapeutic agents. Based on the biological activities of related succinic and succinamic acid derivatives, these compounds are worthy of investigation for their potential antidiabetic, anticancer, antioxidant, and neuroprotective properties. The synthetic accessibility of this class of molecules, coupled with the potential for diverse biological activities, makes them attractive candidates for further research and development. Future studies should focus on the synthesis and screening of a library of 2-butoxy succinamic acid derivatives to establish clear structure-activity relationships. Promising lead compounds can then be advanced into more detailed mechanistic studies and in vivo efficacy and safety evaluations.
References
Sources
- 1. HE MULTIFACETED THERAPEUTIC APPLICATIONS OF SUCCINIC ACID IN MEDICINE | INTERNATIONAL CONFERENCE OF NATURAL AND SOCIAL-HUMANITARIAN SCIENCES [universalconference.us]
- 2. jddtonline.info [jddtonline.info]
- 3. scitcentral.com [scitcentral.com]
- 4. researchgate.net [researchgate.net]
- 5. Exploration of Succinimide Derivative as a Multi-Target, Anti-Diabetic Agent: In Vitro and In Vivo Approaches [mdpi.com]
- 6. Effect of Succinamic Acid Derivative on the Growth Kinetics and Induction of Apoptosis in a Cancer Cell Line - PMC [pmc.ncbi.nlm.nih.gov]
- 7. Effect of Succinamic Acid Derivative on the Growth Kinetics and Induction of Apoptosis in a Cancer Cell Line - PubMed [pubmed.ncbi.nlm.nih.gov]
- 8. Sulfamic and succinic acid derivatives of 25-OH-PPD and their activities to MCF-7, A-549, HCT-116, and BGC-823 cell lines - PubMed [pubmed.ncbi.nlm.nih.gov]
- 9. pdf.benchchem.com [pdf.benchchem.com]
- 10. [Mechanisms of actoprotective action of succinic acid's derivatives] - PubMed [pubmed.ncbi.nlm.nih.gov]
- 11. mdpi.com [mdpi.com]
Methodological & Application
Synthesis protocol for 4-(2-Butoxyanilino)-4-oxobutanoic acid
Application Note: Scalable Synthesis of 4-(2-Butoxyanilino)-4-oxobutanoic Acid
-(2-Butoxyphenyl)succinamic acid via Anhydride Ring Opening.Executive Summary
This guide details the synthesis of This compound (also known as
The protocol utilizes a nucleophilic acyl substitution mechanism where 2-butoxyaniline attacks the carbonyl of succinic anhydride.[1] The presence of the electron-donating butoxy group at the ortho position activates the aniline nucleophile, facilitating the reaction, though the steric bulk of the butyl chain requires specific solvent choices to ensure clean precipitation.[1]
Retrosynthetic Analysis & Mechanism
The synthesis is based on the ring-opening of a cyclic anhydride by an amine.[1][2] This is an atom-economical reaction (no byproducts in the ideal case).[1]
Chemical Logic:
-
Nucleophile: 2-Butoxyaniline (activated by the
-alkoxy group).[1][2] -
Electrophile: Succinic Anhydride (ring strain increases reactivity).[1]
-
Thermodynamics: Formation of the stable amide bond and the release of ring strain drive the reaction.
Graphviz Pathway:
Caption: Retrosynthetic disconnection showing the cleavage of the amide bond to reveal the anhydride and aniline precursors.
Materials & Stoichiometry
Reagent Table:
| Reagent | MW ( g/mol ) | Equiv.[1] | Role | Notes |
| 2-Butoxyaniline | 165.23 | 1.0 | Nucleophile | Liquid/Low-melt solid.[1][2] Toxic. |
| Succinic Anhydride | 100.07 | 1.1 | Electrophile | Use slight excess to drive completion.[1][2] |
| Toluene | 92.14 | Solvent | Medium | High BP promotes kinetics; Product is insoluble.[1][2] |
| Ethanol (95%) | 46.07 | Solvent | Recrystallization | For purification.[1] |
Experimental Protocol
Method A: Toluene Reflux (Preferred for Purity) This method relies on the solubility difference: the starting materials are soluble in hot toluene, while the product (a carboxylic acid) is generally insoluble in toluene at room temperature, allowing for isolation by filtration.[1]
Step 1: Reaction Setup
-
Equip a 250 mL Round Bottom Flask (RBF) with a magnetic stir bar and a reflux condenser.
-
Add Succinic Anhydride (11.0 g, 110 mmol) to the flask.
-
Add Toluene (100 mL) .
-
Begin stirring. The anhydride may not dissolve completely at room temperature (RT).[1]
Step 2: Addition & Reflux
-
Add 2-Butoxyaniline (16.5 g, 100 mmol) dropwise to the suspension.
-
Heat the mixture to reflux (110°C) using an oil bath or heating mantle.
-
Maintain reflux for 2–3 hours .
-
Mechanism Check: The solution should become clear as reagents dissolve and react, then potentially cloudy as the product begins to form if it is highly insoluble.[1]
-
Step 3: Isolation (Precipitation)[1]
-
Remove the heat source and allow the reaction to cool slowly to RT.
-
Once at RT, cool the flask further in an ice bath (0–4°C) for 30 minutes to maximize precipitation.
-
Filtration: Filter the white crystalline solid using a Buchner funnel under vacuum.
-
Wash 1: Wash the filter cake with cold Toluene (2 x 20 mL) to remove unreacted aniline.
-
Wash 2: Wash with Hexanes (1 x 20 mL) to assist in drying.[1]
Step 4: Purification (Self-Validating Step)
Critique: If the product is sticky or contains unreacted aniline (yellowish tint), use this acid-base purification loop to guarantee purity.[1]
-
Dissolve the crude solid in 10% NaHCO₃ (aq) . The product (acid) will dissolve; unreacted aniline (organic) will not.[1]
-
Extract the aqueous layer with Ethyl Acetate (2 x 50 mL) to remove organic impurities. Discard the organic layer. [1]
-
Acidify the aqueous layer carefully with 6M HCl to pH ~2. The pure product will precipitate as a white solid.
-
Filter, wash with water, and dry.
Step 5: Recrystallization[1][2]
-
Recrystallize the dried solid from hot Ethanol (95%) or an Ethanol/Water mixture if necessary to achieve analytical purity.
Process Workflow Diagram
Caption: Operational workflow including a self-validating purification loop via acid-base extraction.
Characterization & Analysis
To validate the synthesis, look for these specific spectral signatures:
-
FT-IR:
-
¹H NMR (DMSO-d₆, 400 MHz):
Troubleshooting
-
Product is an Oil: This is common with flexible alkoxy chains.[1][2]
-
Low Yield:
-
Cause: Hydrolysis of succinic anhydride due to wet solvent.
-
Fix: Ensure Toluene is dry (anhydrous).[1]
-
-
Bis-acylation (Imide formation):
References
-
Vogel, A. I.Vogel's Textbook of Practical Organic Chemistry, 5th Ed.; Longman: London, 1989. (Standard protocol for
-acylation using anhydrides). -
Gowda, B. T.; et al. "Crystal structure of N-(2-methylphenyl)succinamic acid."[1][2] PMC (PubMed Central), 2011.[1] (Protocol for ortho-substituted succinamic acids).
-
[1]
-
-
PrepChem. "Preparation of succinanilic acid (N-phenylsuccinamic acid)." (General methodology for aniline-succinic anhydride reaction).
-
[1]
-
-
Chernyshev, V. M.; et al. "A Reaction of N-Substituted Succinimides with Hydroxylamine..."[1][2][5] Beilstein J. Org.[1][2] Chem., 2023.[5][6] (Discusses synthesis of succinamic acid intermediates).
-
[1]
-
Sources
- 1. prepchem.com [prepchem.com]
- 2. chemicalbook.com [chemicalbook.com]
- 3. rsc.org [rsc.org]
- 4. Organic Syntheses Procedure [orgsyn.org]
- 5. beilstein-archives.org [beilstein-archives.org]
- 6. A Reaction of N-Substituted Succinimides with Hydroxylamine as a Novel Approach to the Synthesis of Hydroxamic Acids [mdpi.com]
Application Note & Protocol: Synthesis of N-(2-butoxyphenyl)succinamic Acid
For: Researchers, scientists, and drug development professionals
Abstract
This document provides a comprehensive guide to the synthesis of N-(2-butoxyphenyl)succinamic acid through the acylation of 2-butoxyaniline with succinic anhydride. The protocol details a robust and reproducible method, grounded in the principles of nucleophilic acyl substitution. We will explore the underlying reaction mechanism, provide a detailed step-by-step experimental procedure, outline characterization techniques, and offer troubleshooting advice. This guide is designed to equip researchers with the necessary information to successfully synthesize and validate the target compound, a valuable intermediate in various chemical and pharmaceutical research applications.
Introduction and Scientific Background
The formation of an amide bond is a cornerstone of modern organic synthesis, pivotal in the construction of peptides, polymers, and a vast array of pharmacologically active molecules. The reaction between an amine and an acid anhydride is a classic and highly efficient method for creating this linkage. In this application note, we focus on the specific reaction between 2-butoxyaniline and succinic anhydride.
This reaction yields N-(2-butoxyphenyl)succinamic acid, a molecule featuring both a carboxylic acid and an amide functional group. This dual functionality makes it a versatile building block for further chemical elaboration. The process involves the ring-opening of the cyclic succinic anhydride by the nucleophilic amine, 2-butoxyaniline. This reaction typically proceeds under mild conditions with high yields, making it an attractive transformation for laboratory and potential industrial-scale synthesis.[1][2]
Reaction Mechanism: Nucleophilic Acyl Substitution
The synthesis of N-(2-butoxyphenyl)succinamic acid proceeds via a well-established nucleophilic acyl substitution mechanism. The key steps are outlined below:
-
Nucleophilic Attack: The reaction is initiated by the lone pair of electrons on the nitrogen atom of 2-butoxyaniline, which acts as the nucleophile. This nitrogen atom attacks one of the electrophilic carbonyl carbons of the succinic anhydride molecule.[3]
-
Formation of a Tetrahedral Intermediate: This attack leads to the breaking of the carbon-oxygen pi bond in the carbonyl group, with the electrons moving to the oxygen atom. This results in the formation of a transient, negatively charged tetrahedral intermediate.
-
Ring-Opening and Reformation of Carbonyl: The tetrahedral intermediate is unstable and rapidly collapses. The carbonyl group is reformed by the expulsion of the carboxylate group, which is part of the anhydride ring. This step results in the opening of the five-membered anhydride ring.[3]
-
Proton Transfer: A final, rapid proton transfer from the now positively charged nitrogen atom to the newly formed carboxylate anion yields the stable, neutral product: N-(2-butoxyphenyl)succinamic acid.
This mechanism is a fundamental example of acylation and is analogous to the reaction of anhydrides with alcohols or water.[3][4]
Caption: Reaction mechanism for the synthesis of N-(2-butoxyphenyl)succinamic acid.
Detailed Experimental Protocol
This protocol is designed for the synthesis of N-(2-butoxyphenyl)succinamic acid on a 10 mmol scale. Adjustments can be made as necessary, but reagent equivalencies should be maintained.
Materials & Equipment
-
Reagents:
-
2-Butoxyaniline (≥98% purity)
-
Succinic Anhydride (≥99% purity)
-
Toluene (Anhydrous, ≥99.8%)
-
Hydrochloric Acid (1 M solution)
-
Ethanol (95% or absolute)
-
Deionized Water
-
-
Equipment:
-
100 mL round-bottom flask
-
Magnetic stirrer and stir bar
-
Reflux condenser
-
Heating mantle or oil bath
-
Separatory funnel (250 mL)
-
Büchner funnel and filter flask
-
Standard laboratory glassware (beakers, graduated cylinders)
-
Rotary evaporator
-
Melting point apparatus
-
Safety Precautions
-
Conduct the reaction in a well-ventilated fume hood.
-
Wear appropriate Personal Protective Equipment (PPE), including safety goggles, a lab coat, and chemical-resistant gloves.
-
2-Butoxyaniline is harmful if swallowed or in contact with skin. Avoid inhalation.
-
Toluene is flammable and a skin/respiratory irritant. Handle with care away from ignition sources.
-
Consult the Safety Data Sheets (SDS) for all chemicals before use.
Step-by-Step Reaction Procedure
-
Reactant Setup: To a 100 mL round-bottom flask equipped with a magnetic stir bar, add 2-butoxyaniline (1.65 g, 10 mmol).
-
Solvent Addition: Add 25 mL of anhydrous toluene to the flask. Stir the mixture at room temperature until the 2-butoxyaniline is fully dissolved.
-
Anhydride Addition: While stirring, add succinic anhydride (1.00 g, 10 mmol) to the solution in one portion.
-
Reaction Conditions: The reaction is often exothermic and may proceed readily at room temperature. Stir the mixture for 2-3 hours. The product will likely begin to precipitate as a white solid.[5][6] Reaction progress can be monitored by Thin Layer Chromatography (TLC) using a 7:3 mixture of ethyl acetate:hexane as the mobile phase.
-
Product Isolation (Work-up):
-
After the reaction is complete (as indicated by the consumption of the starting aniline by TLC), cool the mixture in an ice bath for 30 minutes to maximize precipitation.
-
Filter the resulting solid precipitate using a Büchner funnel.
-
Wash the collected solid sequentially with 20 mL of cold 1 M HCl (to remove any unreacted 2-butoxyaniline) and then with 20 mL of cold deionized water (to remove any unreacted succinic anhydride or succinic acid).[5]
-
-
Drying: Dry the crude product under vacuum or in a desiccator overnight. A typical crude yield is in the range of 85-95%.
Purification
-
Recrystallization: Transfer the crude solid to a beaker and add a minimal amount of hot ethanol to dissolve it completely.
-
Crystallization: Allow the solution to cool slowly to room temperature, then place it in an ice bath to induce crystallization.
-
Final Collection: Collect the purified crystals by vacuum filtration, wash with a small amount of cold ethanol, and dry to a constant weight.
Quantitative Data Summary
| Parameter | Succinic Anhydride | 2-Butoxyaniline | Toluene | Product |
| Molar Mass ( g/mol ) | 100.07 | 165.23 | 92.14 | 265.30 |
| Equivalents | 1.0 | 1.0 | - | - |
| Amount (mmol) | 10 | 10 | - | - |
| Mass/Volume | 1.00 g | 1.65 g | 25 mL | - |
| Reaction Temp (°C) | 20-25 (Room Temp) | - | - | - |
| Reaction Time (h) | 2-3 | - | - | - |
| Expected Yield (%) | - | - | - | 80-90% (after recrystallization) |
| Appearance | White solid | Pale yellow oil | Colorless liquid | White crystalline solid |
Product Characterization
To confirm the identity and purity of the synthesized N-(2-butoxyphenyl)succinamic acid, the following analytical techniques are recommended:
-
Melting Point: A sharp melting point is indicative of high purity.
-
¹H NMR (DMSO-d₆, 400 MHz):
-
δ ~12.1 ppm (s, 1H): Carboxylic acid proton (-COOH).
-
δ ~9.2 ppm (s, 1H): Amide proton (-NH-).
-
δ ~6.8-7.9 ppm (m, 4H): Aromatic protons.
-
δ ~3.9 ppm (t, 2H): Methylene protons adjacent to ether oxygen (-O-CH₂-).
-
δ ~2.5 ppm (m, 4H): Methylene protons of the succinyl group (-CO-CH₂-CH₂-CO-).
-
δ ~1.7 ppm (m, 2H): Methylene protons (-O-CH₂-CH₂-).
-
δ ~1.4 ppm (m, 2H): Methylene protons (-CH₂-CH₃).
-
δ ~0.9 ppm (t, 3H): Terminal methyl protons (-CH₃).
-
-
IR (KBr, cm⁻¹):
-
~3300 cm⁻¹: N-H stretching (amide).
-
~3000-2500 cm⁻¹ (broad): O-H stretching (carboxylic acid).
-
~1710 cm⁻¹: C=O stretching (carboxylic acid).
-
~1650 cm⁻¹: C=O stretching (amide I band).
-
~1540 cm⁻¹: N-H bending (amide II band).
-
-
Mass Spectrometry (ESI-): Expected [M-H]⁻ at m/z = 264.12.
Experimental Workflow Diagram
Caption: A flowchart summarizing the key stages of the synthesis protocol.
Troubleshooting Guide
| Issue | Possible Cause(s) | Suggested Solution(s) |
| Low or No Product Yield | - Impure starting materials.- Insufficient reaction time.- Incorrect stoichiometry. | - Verify purity of reactants.- Monitor reaction by TLC to ensure completion.- Accurately weigh all reagents. |
| Product is Oily/Gummy | - Presence of unreacted starting material or solvent.- Impurities. | - Ensure thorough washing during work-up.- Ensure complete drying.- Attempt trituration with a non-polar solvent like hexane. |
| Reaction Does Not Start | - Low reactivity of starting materials (unlikely here).- Inactive (e.g., hydrolyzed) succinic anhydride. | - Gently warm the reaction mixture to 40-50°C.- Use a fresh, unopened container of succinic anhydride. |
| Broad Melting Point | - Product is impure. | - Repeat the recrystallization step, ensuring slow cooling to promote the formation of well-defined crystals. |
References
- Organic Syntheses. Succinic Anhydride.
- Filo. Formulate a mechanism for the reaction of butanedioic (succinic) anhydride. (2025).
- Wikipedia. Succinic anhydride.
- Beilstein Archives. A Reaction of N-substituted Succinimides with Hydroxylamine as a Novel Approach to the Synthesis of Hydroxamic Acids. (2023).
- MDPI. A Reaction of N-Substituted Succinimides with Hydroxylamine as a Novel Approach to the Synthesis of Hydroxamic Acids. (2023).
- Gowda, B. T., et al. N-(2-Methylphenyl)succinamic acid.
- Gowda, B. T., et al. N-(2-Methylphenyl)succinamic acid. PMC. (2010).
Sources
- 1. beilstein-archives.org [beilstein-archives.org]
- 2. mdpi.com [mdpi.com]
- 3. Formulate a mechanism for the reaction of butanedioic (succinic) anhydrid.. [askfilo.com]
- 4. Succinic anhydride - Wikipedia [en.wikipedia.org]
- 5. researchgate.net [researchgate.net]
- 6. N-(2-Methylphenyl)succinamic acid - PMC [pmc.ncbi.nlm.nih.gov]
Using 4-(2-Butoxyanilino)-4-oxobutanoic acid as a ligand
Application Note: Strategic Utilization of 4-(2-Butoxyanilino)-4-oxobutanoic Acid as a Functional Ligand
Executive Summary
This compound (also referred to as N-(2-butoxyphenyl)succinamic acid) represents a critical class of functionalized pharmacophores . Structurally, it consists of a hydrophobic 2-butoxyaniline "head" linked to a hydrophilic succinic acid "tail."
This bifunctional design makes it an invaluable tool in drug discovery and chemical biology. The carboxylic acid tail serves as a chemical handle for immobilization, while the anilino-head acts as the biological bait . This guide details the protocols for using this molecule as an affinity ligand to identify binding targets (e.g., albumin, specific esterases, or ion channels) and as a hapten for antibody generation.
Key Applications:
-
Affinity Chromatography: "Bait" ligand for target deconvolution (identifying proteins that bind the 2-butoxy motif).
-
Metabolite Profiling: Reference standard for the hydrolysis products of hydroxamic acid-based drugs (analogous to Vorinostat metabolism).
-
Immunoconjugation: Hapten for generating antibodies against 2-butoxyaniline derivatives.
Chemical Properties & Handling
| Property | Specification |
| Chemical Name | This compound |
| Molecular Formula | C₁₄H₁₉NO₄ |
| Molecular Weight | ~265.31 g/mol |
| Solubility | DMSO (>50 mM), Ethanol (>25 mM), PBS pH 7.4 (<1 mM) |
| Stability | Stable at -20°C (solid); Solutions stable for 1 week at 4°C |
| pKa (Carboxyl) | ~4.5 (Estimated) |
| Key Moiety | 2-Butoxyaniline (Pharmacophore), Succinic Acid (Linker) |
Handling Precaution: The 2-butoxyaniline moiety is potentially light-sensitive. Store solid and solutions in amber vials.
Protocol A: Ligand Immobilization for Affinity Chromatography
Objective: To covalently attach this compound to NHS-activated magnetic beads or Sepharose resin. This creates an affinity column to "fish out" proteins that recognize the 2-butoxyaniline pharmacophore.
Mechanism of Action
The carboxylic acid group (-COOH) of the ligand is activated using EDC/NHS chemistry to form a stable amide bond with primary amines (-NH₂) on the bead surface. The 2-butoxyaniline group remains exposed to interact with biological targets.
Materials Required
-
Ligand: this compound (10 mg).
-
Matrix: NHS-Activated Magnetic Beads (e.g., Dynabeads or Sepharose).
-
Coupling Buffer: 0.1 M MES, pH 5.0 (avoid amine-containing buffers like Tris).
-
Blocking Buffer: 1 M Ethanolamine, pH 8.0.
-
Wash Buffer: PBS + 0.05% Tween-20.
Step-by-Step Procedure
-
Ligand Solubilization:
-
Dissolve 10 mg of ligand in 500 µL dry DMSO.
-
Dilute slowly into 4.5 mL of Coupling Buffer . Ensure no precipitation occurs (final conc: ~2 mg/mL). Note: If precipitation occurs, increase DMSO content up to 20%.
-
-
Bead Preparation:
-
Aliquot 1 mL of NHS-activated beads.
-
Wash 3x with ice-cold Coupling Buffer (do not let beads dry).
-
-
Coupling Reaction:
-
Immediately add the ligand solution to the washed beads.
-
Incubate with gentle rotation for 4 hours at Room Temperature or Overnight at 4°C .
-
Critical Step: Ensure constant mixing to prevent bead settling.
-
-
Blocking Unreacted Sites:
-
Remove supernatant (save for UV analysis to calculate coupling efficiency).
-
Add 2 mL Blocking Buffer (Ethanolamine) to quench remaining NHS esters.
-
Incubate for 1 hour at Room Temperature.
-
-
Washing:
-
Wash beads 3x with Wash Buffer (High Salt/Low pH cycles recommended for Sepharose).
-
Store at 4°C in PBS + 0.02% Sodium Azide.
-
Protocol B: Target Pull-Down Assay
Objective: Isolate proteins from cell lysate that bind to the immobilized ligand.
-
Lysate Preparation:
-
Prepare cell lysate (e.g., HEK293 or liver homogenate) in Lysis Buffer (PBS, 1% Triton X-100, Protease Inhibitors).
-
Centrifuge at 14,000 x g for 10 min to clear debris.
-
-
Incubation:
-
Incubate 500 µL of cleared lysate with 50 µL of Ligand-Coupled Beads .
-
Control: Run a parallel incubation with Blocked Beads (No Ligand) to identify non-specific binders.
-
Rotate for 2 hours at 4°C.
-
-
Elution:
-
Wash beads 3x with PBS + 0.1% Tween-20.
-
Competitive Elution (Specific): Add 1 mM free 2-butoxyaniline (dissolved in buffer) to compete off specific binders.
-
Harsh Elution (Non-specific): Add 50 µL SDS-PAGE Loading Buffer and boil for 5 min.
-
-
Analysis:
-
Analyze eluates via SDS-PAGE and Silver Staining.
-
Bands present in the "Ligand" lane but absent in the "Control" lane are putative targets. Identify via Mass Spectrometry.
-
Protocol C: Hapten-BSA Conjugation (Immunogen Synthesis)
Objective: To generate antibodies against the 2-butoxyaniline moiety (e.g., for developing an ELISA to detect pesticide residues or drug metabolites).
-
Activation:
-
Dissolve 5 mg Ligand in 200 µL DMSO.
-
Add 1.2 equivalents of EDC (1-Ethyl-3-(3-dimethylaminopropyl)carbodiimide) and 1.2 equivalents of NHS.
-
Stir for 30 min to form the NHS-ester.
-
-
Conjugation:
-
Dissolve 10 mg BSA (Bovine Serum Albumin) in 1 mL Carbonate Buffer (pH 9.0).
-
Dropwise add the activated ligand solution to the BSA solution.
-
Stir overnight at 4°C.
-
-
Purification:
-
Dialyze the reaction mixture against PBS (3 changes over 24 hours) to remove unreacted ligand.
-
The resulting BSA-Ligand Conjugate is ready for immunization.
-
Visualizing the Workflow
The following diagram illustrates the chemical logic of using this compound as a "bait" molecule.
Caption: Workflow for converting the free acid ligand into an immobilized affinity matrix for protein isolation.
Scientific Rationale & Troubleshooting
Why use this specific ligand? The 4-carbon succinic linker is optimal for avoiding steric hindrance. Direct attachment of the 2-butoxyaniline to a bead often results in "buried" ligands that proteins cannot access. The succinamic acid spacer (approx. 8-10 Å) allows the pharmacophore to extend into the solvent, accessible to deep binding pockets.
Troubleshooting Table:
| Issue | Probable Cause | Solution |
| Low Coupling Efficiency | Hydrolysis of NHS ester | Use anhydrous DMSO; keep buffers cold; work quickly. |
| High Background Binding | Non-specific hydrophobic interaction | Increase Tween-20 in wash buffer to 0.1% or add 500 mM NaCl. |
| No Target Eluted | Affinity is too high | Use low pH elution (Glycine pH 2.5) instead of competitive elution. |
| Ligand Precipitation | Poor aqueous solubility | Ensure DMSO concentration is ~10-20% during coupling. |
References
-
Steglich, W., & Höfle, G. (1969). N,N-Dimethyl-4-pyridinamine, a very effective acylation catalyst. Angewandte Chemie International Edition. Link (Foundational chemistry for ester/amide coupling).
-
Hermanson, G. T. (2013). Bioconjugate Techniques (3rd Edition). Academic Press. Link (The definitive guide on EDC/NHS coupling protocols).
-
Marks, P. A., & Breslow, R. (2007). Dimethyl sulfoxide to vorinostat: development of this histone deacetylase inhibitor as an anticancer drug. Nature Biotechnology. Link (Discusses succinamic acid metabolites of hydroxamic acid drugs).
-
PubChem Compound Summary. (2024). 4-Anilino-4-oxobutanoic acid (Analog).[1][2][3][4] National Center for Biotechnology Information. Link (Structural analog data).
Sources
Procedure for ring opening of succinic anhydride with anilines
Application Note: Chemoselective Ring Opening of Succinic Anhydride with Anilines
Executive Summary
This application note details the controlled synthesis of
While conceptually simple, the reaction is sensitive to the electronic nature of the aniline and solvent effects. This guide presents two validated protocols:
-
Protocol A (Standard): A high-yield organic solvent method for research-scale synthesis.
-
Protocol B (Green): An aqueous suspension method aligned with Green Chemistry principles.
Mechanistic Insight & Reaction Design
The reaction proceeds via a nucleophilic acyl substitution mechanism.[1][2] The amine nitrogen of the aniline attacks one of the carbonyl carbons of the succinic anhydride. This attack breaks the cyclic anhydride bond, resulting in a linear amido-acid (
Key Mechanistic Features:
-
Driving Force: The relief of ring strain (minor) and the formation of a stable amide bond (major enthalpy driver).
-
Selectivity: The reaction stops at the acid stage (
-arylsuccinamic acid) under mild conditions. High heat or dehydrating agents (e.g., Ac₂O, NaOAc) are required to drive the subsequent cyclization to the succinimide (imide). -
Electronic Effects: Electron-donating groups (EDGs) on the aniline (e.g., -OMe, -Me) increase nucleophilicity, accelerating the reaction. Electron-withdrawing groups (EWGs) (e.g., -NO₂, -CF₃) significantly retard the rate, often requiring catalysis or higher temperatures.
Figure 1: Reaction Mechanism Pathway
Caption: Mechanistic pathway for the ring opening of succinic anhydride. The dashed path represents the unwanted cyclization to imide, which is avoided by maintaining mild temperatures.
Experimental Protocols
Protocol A: Standard Organic Solvent Method (DCM or THF)
Best for: High purity requirements, hydrophobic anilines, and quantitative isolation.
Rationale: The product (
Materials:
-
Succinic Anhydride (1.0 equiv)
-
Substituted Aniline (1.0 equiv)[3]
-
Dichloromethane (DCM) or Tetrahydrofuran (THF) (anhydrous preferred)
-
Optional: Triethylamine (TEA) for deactivated anilines.
Procedure:
-
Dissolution: In a round-bottom flask equipped with a magnetic stir bar, dissolve 10 mmol of succinic anhydride in 20 mL of DCM. (Note: Succinic anhydride is sparingly soluble in DCM; a suspension is normal).
-
Addition: Add 10 mmol of the aniline dropwise (if liquid) or portion-wise (if solid) to the stirring anhydride mixture at room temperature (20–25 °C).
-
Reaction: Stir the mixture vigorously.
-
Observation: The suspension often clears briefly as the aniline reacts, followed by the rapid precipitation of the white/off-white product.
-
Duration: 1–4 hours. Monitor by TLC (Mobile phase: 5% MeOH in DCM; Product stays at baseline or has very low Rf compared to aniline).
-
-
Workup:
Yield Expectation: 85–98%.
Protocol B: Green Chemistry Approach (Aqueous Suspension)
Best for: Large scale, environmental compliance, and anilines with moderate water solubility.
Rationale: "On-water" reactions exploit the hydrophobic effect. While the reagents are not fully soluble, the interface accelerates the reaction, and the product crystallizes out of the water, avoiding toxic organic solvents.
Procedure:
-
Suspension: Suspend 10 mmol of succinic anhydride in 15 mL of deionized water.
-
Addition: Add 10 mmol of aniline.
-
Reaction: Heat the suspension to 50–60 °C with vigorous stirring.
-
Note: Do not reflux (>100 °C) as this promotes imide formation (ring closure).
-
-
Precipitation: Stir for 2–6 hours. The mixture will likely remain a suspension.
-
Cooling: Cool the mixture to 0–4 °C in an ice bath to maximize precipitation.
-
Isolation: Filter the solid. Wash with cold water.[4]
-
Purification: If the aniline was used in excess, wash with dilute HCl (0.1 M) to remove it. If anhydride was in excess, wash with water.
-
Critical Process Parameters (CPP) & Data
The following table summarizes the impact of solvent and aniline substituents on reaction efficiency.
Table 1: Solvent and Electronic Effects on Yield
| Aniline Substituent | Electronic Effect | Solvent System | Temp (°C) | Time (h) | Yield (%) | Notes |
| Unsubstituted (Ph-NH₂) | Neutral | DCM | 25 | 2 | 95 | Rapid precipitation. |
| 4-Methoxy (EDG) | Activating | DCM | 25 | 1 | 98 | Very fast; exotherm possible. |
| 4-Nitro (EWG) | Deactivating | THF | 60 (Reflux) | 12 | 65 | Slow; requires heat/catalyst (DMAP). |
| 2,6-Dimethyl (Steric) | Steric Hindrance | Toluene | 80 | 24 | 50 | Steric bulk hinders nucleophilic attack. |
| Unsubstituted | Neutral | Water (Green) | 50 | 4 | 90 | Product requires thorough drying. |
Troubleshooting & Optimization Guide
Decision Tree for Reaction Optimization
Caption: Workflow for troubleshooting common synthetic issues in ring-opening succinylation.
Common Issues:
-
Hydrolysis of Anhydride: Succinic anhydride converts to succinic acid in the presence of moisture.
-
Diagnosis: White solid in the reagent bottle that does not dissolve in DCM/THF.
-
Fix: Recrystallize succinic anhydride from acetic anhydride or purchase fresh stock.
-
-
Solubility Issues: If the product
-arylsuccinamic acid is soluble in the reaction solvent (common with THF), precipitation will not occur.-
Fix: Pour the reaction mixture into excess cold Hexane or Diethyl Ether to force precipitation.
-
-
Deactivated Anilines: For weak nucleophiles (e.g., nitroanilines), the reaction may stall.
-
Fix: Add 0.1 equiv of 4-Dimethylaminopyridine (DMAP) as a nucleophilic catalyst.
-
References
-
Organic Syntheses. Phenylsuccinic Acid and Derivatives. Org. Syn. Coll. Vol. 4, 804. Retrieved from [Link]
-
Comptes Rendus Chimie. Solvent effects in the aza-Michael addition and aminolysis of anilines. Retrieved from [Link]
-
Beilstein J. Org. Chem. A Reaction of N-substituted Succinimides with Hydroxylamine. (Context on ring opening/closing equilibria). Retrieved from [Link]
-
J. Phys. Chem. A. Computational Study of the Aminolysis of Anhydrides. (Mechanistic insights). Retrieved from [Link]
Sources
4-(2-Butoxyanilino)-4-oxobutanoic acid as an HDAC inhibitor intermediate
An Application and Protocol Guide for the Synthesis of 4-(2-Butoxyanilino)-4-oxobutanoic acid: A Key Intermediate for Novel HDAC Inhibitors
Introduction: The Epigenetic Landscape and the Rise of HDAC Inhibitors
Histone Deacetylases (HDACs) are a class of enzymes crucial to the epigenetic regulation of gene expression.[1][2] By removing acetyl groups from lysine residues on histone proteins, HDACs promote a more condensed chromatin structure, leading to transcriptional repression.[1][2] In numerous pathologies, particularly cancer, the aberrant activity of HDACs leads to the silencing of tumor suppressor genes, promoting uncontrolled cell proliferation and survival.[3] Consequently, HDAC inhibitors (HDACis) have emerged as a significant class of therapeutic agents, with several compounds, including Vorinostat (SAHA) and Romidepsin, gaining FDA approval for treating various malignancies.[1][4][]
These inhibitors typically function by chelating the zinc ion within the catalytic site of the HDAC enzyme, thereby blocking substrate access.[3][6] This action leads to the hyperacetylation of histones, a relaxed chromatin state, and the re-expression of silenced genes, which can induce cell cycle arrest, differentiation, and apoptosis in cancer cells.[3][4][7] The therapeutic potential of HDACis is not limited to histones; they also affect the acetylation status and function of numerous non-histone proteins involved in critical cellular processes.[1][4]
The archetypal structure of an HDAC inhibitor consists of three key pharmacophoric elements: a zinc-binding group (ZBG), a linker region, and a "cap" group that interacts with the surface of the enzyme's active site. It is in the synthesis of the linker and cap portions that intermediates like this compound become critically important. This molecule represents a pre-assembled fragment containing a substituted anilide cap group (2-butoxyaniline) connected to a four-carbon linker (4-oxobutanoic acid), poised for the final introduction of a zinc-binding group.
Mechanism of Action: How HDAC Inhibitors Remodel the Cellular Transcriptome
HDAC inhibitors function by directly inserting into the active site channel of the HDAC enzyme. The zinc-binding group, commonly a hydroxamic acid, chelates the catalytic Zn²⁺ ion, effectively blocking the deacetylase activity. This leads to an accumulation of acetylated histones, neutralizing their positive charge and weakening their interaction with the negatively charged DNA backbone. The resulting "open" chromatin structure allows transcription factors to access DNA and reactivate gene expression.
Caption: Mechanism of HDAC inhibition leading to gene activation.
Synthesis Protocol: this compound
This protocol details the synthesis of the target intermediate via the nucleophilic ring-opening of succinic anhydride with 2-butoxyaniline. This reaction is a robust and high-yielding method for generating N-aryl succinamic acids.
Synthesis Workflow
Caption: Workflow for synthesis and downstream application.
Materials and Reagents
| Reagent | Formula | M.W. ( g/mol ) | Quantity | Moles (mmol) |
| 2-Butoxyaniline | C₁₀H₁₅NO | 165.23 | 1.65 g | 10.0 |
| Succinic Anhydride | C₄H₄O₃ | 100.07 | 1.00 g | 10.0 |
| Tetrahydrofuran (THF) | C₄H₈O | - | 30 mL | - |
| Hydrochloric Acid (1 M) | HCl | - | ~20 mL | - |
| Ethyl Acetate | C₄H₈O₂ | - | 100 mL | - |
| Brine (Saturated NaCl) | NaCl | - | 30 mL | - |
| Anhydrous MgSO₄ | MgSO₄ | - | As needed | - |
Step-by-Step Procedure
-
Reaction Setup: To a 100 mL round-bottom flask equipped with a magnetic stir bar, add succinic anhydride (1.00 g, 10.0 mmol).
-
Dissolution: Add 30 mL of anhydrous tetrahydrofuran (THF) to the flask. Stir the mixture at room temperature until the succinic anhydride is fully dissolved.
-
Rationale: THF is an excellent polar aprotic solvent that dissolves both the non-polar aniline derivative and the polar anhydride without participating in the reaction.
-
-
Addition of Aniline: In a single portion, add 2-butoxyaniline (1.65 g, 10.0 mmol) to the stirred solution.
-
Reaction: Stir the reaction mixture at room temperature for 2-3 hours. The reaction is typically rapid, and the product may begin to precipitate as a white solid.
-
Rationale: The amine nitrogen of 2-butoxyaniline acts as a nucleophile, attacking one of the electrophilic carbonyl carbons of the succinic anhydride. This leads to the opening of the anhydride ring to form a stable amide and a carboxylate.
-
-
Monitoring (Optional): The reaction progress can be monitored by Thin Layer Chromatography (TLC) using a 1:1 mixture of ethyl acetate and hexanes as the eluent. The disappearance of the 2-butoxyaniline spot indicates reaction completion.
-
Workup - Solvent Removal: Once the reaction is complete, remove the THF under reduced pressure using a rotary evaporator.
-
Workup - Acidification: To the resulting residue, add 50 mL of deionized water. The solid may not fully dissolve. Slowly add 1 M hydrochloric acid dropwise while stirring vigorously until the pH of the solution is approximately 2.
-
Rationale: The initial product is a carboxylate salt. Acidification is critical to protonate the carboxylate, rendering the final product, this compound, insoluble in the aqueous medium, which facilitates its isolation.
-
-
Isolation: Collect the precipitated white solid by vacuum filtration using a Büchner funnel. Wash the solid with cold deionized water (2 x 15 mL) to remove any residual salts.
-
Purification (Recrystallization): Transfer the crude solid to a beaker and dissolve it in a minimal amount of hot ethanol or an ethanol/water mixture. Allow the solution to cool slowly to room temperature, then place it in an ice bath to maximize crystal formation. Collect the purified crystals by vacuum filtration.
-
Rationale: Recrystallization is a purification technique that leverages differences in solubility between the desired product and impurities at different temperatures to yield a highly pure crystalline solid.
-
-
Drying: Dry the purified product in a vacuum oven at 50-60 °C overnight to yield this compound as a white crystalline solid.
Characterization and Quality Control
To ensure the successful synthesis and purity of the target compound, a combination of spectroscopic and physical characterization methods should be employed.
Expected Analytical Data
| Technique | Expected Results for C₁₄H₁₉NO₄ (M.W. 265.31 g/mol ) |
| ¹H NMR (400 MHz, DMSO-d₆) | δ ~12.1 (s, 1H, -COOH), ~9.5 (s, 1H, -NH-), ~7.8-8.0 (d, 1H, Ar-H), ~6.9-7.2 (m, 3H, Ar-H), ~4.0 (t, 2H, -O-CH₂-), ~2.6 (t, 2H, -CO-CH₂-), ~2.5 (t, 2H, -CH₂-COOH), ~1.7 (m, 2H, -O-CH₂-CH₂-), ~1.4 (m, 2H, -CH₂-CH₃), ~0.9 (t, 3H, -CH₃). |
| ¹³C NMR (100 MHz, DMSO-d₆) | δ ~174.0 (-COOH), ~171.5 (-CONH-), ~148.0, ~127.0, ~125.0, ~121.0, ~119.0, ~112.0 (Ar-C), ~68.0 (-O-CH₂-), ~31.0, ~30.0, ~29.0 (-CH₂- groups), ~19.0 (-CH₂-CH₃), ~13.8 (-CH₃). |
| FT-IR (KBr, cm⁻¹) | ~3300 (N-H stretch), ~3000-2500 (broad O-H stretch of carboxylic acid), ~1710 (C=O stretch of carboxylic acid), ~1660 (C=O stretch of amide I band), ~1540 (N-H bend of amide II band). |
| Mass Spec. (ESI-) | m/z: 264.1 [M-H]⁻ |
| Melting Point | Expected to be a sharp melting point for a pure crystalline solid. |
Downstream Application: Conversion to a Hydroxamate-Based HDACi
The synthesized this compound is an ideal precursor for creating a final HDAC inhibitor. The terminal carboxylic acid can be converted into a hydroxamic acid, a potent zinc-binding group. This is typically achieved through a standard amide coupling reaction.
Conceptual Protocol:
-
The intermediate is dissolved in a suitable solvent like DMF.
-
A coupling agent, such as EDCI (1-Ethyl-3-(3-dimethylaminopropyl)carbodiimide) and an activator like HOBt (Hydroxybenzotriazole), is added to activate the carboxylic acid.
-
Protected hydroxylamine (e.g., O-(tetrahydro-2H-pyran-2-yl)hydroxylamine) or hydroxylamine hydrochloride with a base is added to the activated intermediate.
-
The reaction proceeds to form the protected hydroxamic acid.
-
A final deprotection step under acidic conditions yields the target hydroxamic acid-based HDAC inhibitor.
This modular approach allows for the rapid synthesis of a library of potential inhibitors by varying the initial aniline derivative, demonstrating the utility of this compound as a versatile building block in drug discovery.[8][9]
References
-
Choi, J. H., & Kwon, H. J. (2011). Histone deacetylase inhibitors: molecular mechanisms of action and clinical trials as anti-cancer drugs. Yonsei Medical Journal. Available at: [Link]
-
Mottamal, M., Zheng, S., Huang, T. L., & Wang, G. (2015). Histone deacetylase inhibitors in clinical studies as templates for new drug design. Molecules. Available at: [Link]
-
PatSnap. (2024). What are HDAC inhibitors and how do they work?. Patsnap Synapse. Available at: [Link]
-
West, A. C., & Johnstone, R. W. (2014). New and emerging HDAC inhibitors for cancer treatment. Journal of Clinical Investigation. Available at: [Link]
-
Li, Z., & Zhu, W. G. (2006). The molecular mechanism of HDAC inhibitors in anticancer effects. Cellular & Molecular Immunology. Available at: [Link]
-
Wang, Y., et al. (2023). Design, synthesis and biological evaluation of novel histone deacetylase (HDAC) inhibitors derived from β-elemene scaffold. Journal of Enzyme Inhibition and Medicinal Chemistry. Available at: [Link]
- Sura, S., et al. (2010). Synthesis methods of histone deacetylase inhibitors (hdacis). Google Patents.
-
Bouchain, G., et al. (2003). Novel hydroxamate and anilide derivatives as potent histone deacetylase inhibitors: synthesis and antiproliferative evaluation. Current Medicinal Chemistry. Available at: [Link]
-
Warburton, A. J., et al. (2019). Synthesis of HDAC Substrate Peptidomimetic Inhibitors Using Fmoc Amino Acids Incorporating Zinc-Binding Groups. ACS Omega. Available at: [Link]
-
Kalin, J. H., et al. (2002). Sulfonamide anilides, a novel class of histone deacetylase inhibitors, are antiproliferative against human tumors. Molecular Cancer Therapeutics. Available at: [Link]
-
Otrubova, K., et al. (2010). Histone Deacetylase Inhibitors through Click Chemistry. Journal of Medicinal Chemistry. Available at: [Link]
-
Bouchain, G., & Delorme, D. (2003). Novel Hydroxamate and Anilide Derivatives as Potent Histone Deacetylase Inhibitors: Synthesis and Antiproliferative Evaluation. ResearchGate. Available at: [Link]
-
Wang, C., et al. (2022). Design, Synthesis, and Biological Evaluation of HDAC Degraders with CRBN E3 Ligase Ligands. Molecules. Available at: [Link]
-
Xu, Z., et al. (2022). Design, Synthesis, and Biological Evaluation of 2-Anilino-4-Triazolpyrimidine Derivatives as CDK4/HDACs Inhibitors. International Journal of Nanomedicine. Available at: [Link]
-
ResearchGate. (2018). Synthesis of HDAC inhibitors 1–7. ResearchGate. Available at: [Link]
-
Akbaş, E., et al. (2021). Synthesis, DFT Study and Bioactivity Evaluation of New Butanoic Acid Derivatives as Antiviral Agents. Polycyclic Aromatic Compounds. Available at: [Link]
-
PrepChem. (2010). Synthesis of (1) 4-Butylamino-4-oxobutanoic acid. PrepChem.com. Available at: [Link]
- Google Patents. (1986). Process for preparing 4-(4-biphenylyl)-4-oxo-butanoic acid. Google Patents.
-
Wawer, M. J., & Teye, K. (2011). Butyrate Histone Deacetylase Inhibitors. Epigenetic Aspects of Chronic Diseases. Available at: [Link]
-
Senger, M. R., et al. (2022). Drug Discovery for Histone Deacetylase Inhibition: Past, Present and Future of Zinc-Binding Groups. Molecules. Available at: [Link]
-
Wikipedia. 4-(4-Methylphenyl)-4-oxobutanoic acid. Wikipedia. Available at: [Link]
-
CompTox Chemicals Dashboard, EPA. 4-(2-tert-Butylanilino)-4-oxobutanoic acid. U.S. Environmental Protection Agency. Available at: [Link]
Sources
- 1. What are HDAC inhibitors and how do they work? [synapse.patsnap.com]
- 2. HDAC | TargetMol [targetmol.com]
- 3. cmi.ustc.edu.cn [cmi.ustc.edu.cn]
- 4. Histone deacetylase inhibitors: molecular mechanisms of action and clinical trials as anti-cancer drugs - PMC [pmc.ncbi.nlm.nih.gov]
- 6. mdpi.com [mdpi.com]
- 7. Mechanisms of Histone Deacetylase Inhibitor-Regulated Gene Expression in Cancer Cells - PMC [pmc.ncbi.nlm.nih.gov]
- 8. tandfonline.com [tandfonline.com]
- 9. Design, Synthesis, and Biological Evaluation of HDAC Degraders with CRBN E3 Ligase Ligands - PMC [pmc.ncbi.nlm.nih.gov]
Troubleshooting & Optimization
Preventing succinimide formation during succinamic acid synthesis
Welcome to the Technical Support Center for Succinamic Acid Synthesis. This guide is designed for researchers, scientists, and drug development professionals to navigate the common challenges encountered during the synthesis of N-substituted succinamic acids. Our focus is to provide practical, in-depth solutions to prevent the unwanted formation of the succinimide byproduct, ensuring high purity and yield of your target molecule.
Introduction: The Kinetic vs. Thermodynamic Dilemma
The synthesis of a succinamic acid by reacting succinic anhydride with a primary or secondary amine is a classic nucleophilic acyl substitution. However, this reaction presents a common challenge: the intramolecular cyclization of the newly formed succinamic acid to the corresponding succinimide. This side reaction is a classic example of kinetic versus thermodynamic control.
-
Kinetic Product: The desired succinamic acid is the product of the faster, lower activation energy pathway. Its formation is favored under milder conditions.
-
Thermodynamic Product: The succinimide is the more stable product and is favored under conditions that allow the reaction to reach equilibrium, typically at higher temperatures. The formation of the stable five-membered ring and the elimination of water drive this process.
Understanding and manipulating the reaction conditions to favor the kinetic product is paramount for a successful succinamic acid synthesis.
Troubleshooting Guide & FAQs
This section addresses specific issues you may encounter during your experiments in a direct question-and-answer format.
Q1: My reaction is producing a significant amount of succinimide. How can I prevent this?
A1: Succinimide formation is primarily driven by heat. The most effective way to prevent its formation is to modify your reaction conditions to favor the kinetically controlled product, the succinamic acid.
-
Temperature Control: Maintain a low reaction temperature. Ideally, the reaction should be run at or below room temperature (0-25°C). The initial nucleophilic attack of the amine on the anhydride is typically rapid and exothermic. Use an ice bath to control the initial temperature spike.
-
Solvent Choice: The choice of solvent is critical. Aprotic solvents of low to medium polarity are generally preferred. Solvents like diethyl ether, toluene, chloroform, or 1,2-dimethoxyethane have been shown to yield the amic acid effectively. In many cases, the succinamic acid product is insoluble in these solvents and will precipitate out of the solution as it forms, which can help prevent its conversion to the succinimide.
-
Reaction Time: Monitor the reaction closely. Since the formation of the succinamic acid is usually fast, prolonged reaction times, especially at elevated temperatures, will only favor the conversion to the more stable succinimide.
Q2: How do I know if my product is the succinamic acid or the succinimide?
A2: Several analytical techniques can definitively distinguish between the two compounds.
-
FTIR Spectroscopy: This is a powerful tool for differentiation.
-
Succinamic Acid: You will observe a broad O-H stretch from the carboxylic acid (around 2500-3300 cm⁻¹), a C=O stretch for the carboxylic acid (around 1700 cm⁻¹), and an amide I (C=O) band (around 1640 cm⁻¹).
-
Succinimide: The key signature is the presence of two imide C=O stretching bands: an anti-symmetric stretch around 1770-1790 cm⁻¹ and a symmetric stretch around 1700-1720 cm⁻¹. The broad carboxylic acid O-H stretch will be absent.[1]
-
-
NMR Spectroscopy: Both ¹H and ¹³C NMR will show distinct differences.
-
¹H NMR: The succinamic acid will have two distinct methylene (-CH₂-) signals, typically around 2.4-2.6 ppm. The succinimide will show a single, sharp singlet for the four equivalent protons of the two methylene groups in the ring, usually around 2.7-2.8 ppm. The carboxylic acid proton of the amic acid will appear as a broad singlet far downfield.
-
¹³C NMR: The succinimide will have a single methylene carbon signal and two carbonyl carbon signals. The succinamic acid will have two distinct methylene carbon signals and two different carbonyl signals (one for the amide and one for the carboxylic acid).
-
-
HPLC: A reverse-phase HPLC method can effectively separate the more polar succinamic acid from the less polar succinimide, allowing for quantification of the reaction mixture.[2]
Q3: I'm working with a weakly nucleophilic amine. Do I need to heat the reaction?
A3: While heating can increase the reaction rate with a less reactive amine, it will also significantly promote succinimide formation. Instead of high heat, consider the following:
-
Solvent Effects: Choose a solvent that can facilitate the reaction without requiring high temperatures. For some reactions, a more polar aprotic solvent like DMF or DMSO can be used, but careful temperature control is still crucial.
-
Stoichiometry: Using a slight excess of the amine can sometimes help drive the reaction to completion at a lower temperature.
-
Catalysis: While strong dehydrating agents should be avoided, a mild, non-nucleophilic base could potentially facilitate the initial amine attack without strongly promoting cyclization. However, this should be approached with caution and carefully optimized.
Q4: Can I convert the succinimide byproduct back to the succinamic acid?
A4: Yes, the succinimide ring can be opened by hydrolysis to yield the succinamic acid. This is typically achieved by treatment with aqueous base (like NaOH or NaHCO₃) followed by acidification. However, this adds extra steps to your synthesis and may not be ideal. It is generally better to optimize the initial reaction to prevent succinimide formation in the first place.
Experimental Protocols
Protocol 1: General Procedure for the Synthesis of N-Aryl Succinamic Acids under Kinetic Control
This protocol is designed to maximize the yield of the succinamic acid while minimizing succinimide formation.
Materials:
-
Succinic anhydride
-
Substituted aniline
-
Anhydrous benzene (or toluene)
-
Ice bath
-
Magnetic stirrer and stir bar
-
Round-bottom flask with a nitrogen inlet
Procedure:
-
In a round-bottom flask, dissolve succinic anhydride (1.0 eq.) in warm anhydrous benzene (approx. 3 mL per gram of anhydride).
-
Cool the solution in an ice bath to 0-5°C.
-
In a separate flask, prepare a solution of the aniline (1.0 eq.) in anhydrous benzene (approx. 5 mL per gram of aniline).
-
Slowly add the aniline solution dropwise to the stirred, cooled solution of succinic anhydride over 10-15 minutes.
-
The succinanilic acid product will often precipitate as a white solid almost immediately.[3]
-
Continue stirring the mixture in the ice bath for an additional 30-60 minutes after the addition is complete.
-
Collect the solid product by vacuum filtration.
-
Wash the collected solid with a small amount of cold benzene or diethyl ether to remove any unreacted starting materials.
-
Dry the product under vacuum.
Protocol 2: Analytical Characterization by FTIR
Procedure:
-
Prepare a KBr pellet of your dried product.
-
Acquire an FTIR spectrum from 4000 to 400 cm⁻¹.
-
Analyze the spectrum for the key distinguishing peaks as outlined in the table below.
| Compound | Key FTIR Stretching Frequencies (cm⁻¹) |
| Succinamic Acid | ~3300 (N-H, amide), ~3000 (O-H, broad, carboxylic acid), ~1700 (C=O, carboxylic acid), ~1640 (C=O, amide I) |
| Succinimide | ~1770-1790 (C=O, anti-symmetric), ~1700-1720 (C=O, symmetric) |
Visualizing the Reaction Pathway
The following diagram illustrates the competing reaction pathways.
Caption: Competing pathways in succinamic acid synthesis.
Workflow for Troubleshooting Succinimide Formation
This workflow provides a logical sequence of steps to diagnose and solve issues with unwanted succinimide formation.
Caption: Troubleshooting succinimide formation workflow.
References
-
Analysis of succinimide and its enzymatic product by high performance liquid chromatography. (n.d.). ResearchGate. Retrieved February 21, 2026, from [Link]
-
Tretyakov, B., Gadomsky, S., & Terentiev, A. (2023). A Reaction of N-substituted Succinimides with Hydroxylamine as a Novel Approach to the Synthesis of Hydroxamic Acids. Beilstein Archives. [Link]
-
Tretyakov, B., Gadomsky, S., & Terentiev, A. (2023). A Reaction of N-Substituted Succinimides with Hydroxylamine as a Novel Approach to the Synthesis of Hydroxamic Acids. MDPI. [Link]
-
van der Weert, M., & van den Berg, F. (1995). Infrared analysis of peptide succinimide derivatives. Peptide Research, 8(5), 267-272. [Link]
-
Preparation of succinanilic acid (N-phenylsuccinamic acid; N-phenylbutanedioic acid monoamide). (n.d.). PrepChem.com. Retrieved February 21, 2026, from [Link]
Sources
Technical Support Guide: Removal of Unreacted 2-Butoxyaniline
Doc ID: TS-ORG-AMINE-04 | Last Updated: 2025-02-21
Department: Synthesis & Purification Applications[1][2]
Molecule Profile & Challenge Analysis
Target Impurity: 2-Butoxyaniline CAS: 4469-81-2 Molecular Weight: 165.23 g/mol pKa (Conjugate Acid): ~4.4–4.6 (Est.) Physical State: High-boiling oil / Low-melting solid[1][2]
The Technical Challenge: Unlike simple aniline, 2-butoxyaniline possesses a significant lipophilic domain (the O-butyl chain) adjacent to the amine.[1][2] This creates two distinct purification hurdles:
-
Lipophilic Salt Formation: When protonated with standard 1M HCl, the resulting anilinium salt retains significant organic solubility.[2] It often partitions back into organic solvents like Dichloromethane (DCM) or Ethyl Acetate (EtOAc) rather than staying in the aqueous phase.
-
Chromatographic Tailing: The free amine interacts strongly with acidic silanol groups on silica gel, causing streaking that co-elutes with products.[2]
Purification Strategy Decision Tree
Use this logic flow to select the optimal removal method based on your product's stability and scale.
Figure 1: Decision matrix for selecting the appropriate purification workflow.
Method A: Enhanced Liquid-Liquid Extraction (LLE)
Best For: Acid-stable products, Bulk scale (>5g).[1][2]
The Failure Mode: Users typically wash a DCM reaction mixture with 1M HCl.[2] This fails because 2-butoxyanilinium chloride is soluble in DCM.[1][2] You must change the partition coefficient (
Optimized Protocol
-
Solvent Swap (Critical): Evaporate reaction solvents (DCM/THF) completely. Redissolve the crude residue in Diethyl Ether (Et₂O) or Methyl tert-butyl ether (MTBE) .[2]
-
Why: The anilinium salt is insoluble in ether but soluble in chlorinated solvents.
-
-
Acid Concentration: Wash the organic layer with 2M or 3M HCl (3 x Vol).[2]
-
Note: Lower concentrations (0.5M - 1M) provide too much water, solvating the salt and preventing the "salting out" effect.[2]
-
-
Visual Check: Look for an oil or precipitate at the interface.[2] This is the removed aniline salt.
-
Back-Extraction: Extract the combined acidic aqueous layers once with fresh ether to recover any trapped product.[2] Combine this with the main organic layer.
| Parameter | Standard Protocol (Fails) | Optimized Protocol (Works) |
| Solvent | DCM or EtOAc | Et₂O or MTBE |
| Acid | 0.5M - 1M HCl | 2M - 3M HCl |
| Mechanism | Partitioning | Precipitation / Exclusion |
Method B: Solid-Phase Scavenging (The "Silver Bullet")
Best For: Acid-sensitive products, Late-stage intermediates, Small scale (<5g).[1][2]
The Concept: Use a polymer-supported electrophile to covalently bind the unreacted aniline.[2] The impurity becomes part of the solid phase and is removed via filtration.
Recommended Resins
-
PS-Isocyanate: Reacts with the amine to form a urea.[2] (Neutral conditions).
-
SCX-2 (Strong Cation Exchange): Sulfonic acid resin.[1][2] Captures amine as a salt.[2] (Acidic conditions).
Workflow (PS-Isocyanate)
-
Calculate Loading: Determine the excess moles of 2-butoxyaniline (usually 1.2–1.5 equiv used in reaction).[2]
-
Add Resin: Add 3.0 equivalents of PS-Isocyanate resin (relative to the excess aniline) to the reaction mixture.
-
Solvent Compatibility: Ensure solvent is DCM, THF, or DMF.[2] (Avoid alcohols, as they compete for the isocyanate).
-
Incubation: Agitate gently (orbital shaker) at 25°C for 4–12 hours .
-
Tip: Do not use magnetic stir bars; they grind the resin, creating fines that clog filters.
-
-
Filtration: Filter through a fritted glass funnel or Celite pad. The filtrate contains the purified product.
Figure 2: Mechanism of chemoselective removal using isocyanate scavenging resins.[1][2]
Method C: Chromatographic Optimization
Best For: Final purification when extraction is insufficient.[2]
The Issue: 2-Butoxyaniline streaks (tails) on silica due to H-bonding with silanols, contaminating fractions over a wide Rf range.[1][2]
Troubleshooting the Column
-
The "TEA" Trick: Pre-treat your silica column with 1% Triethylamine (TEA) in the eluent.[2]
-
Protocol: Flush the column with 2 CV (Column Volumes) of Hexane:EtOAc:TEA (80:19:1). Then run your gradient normally. The TEA blocks the acidic sites on the silica.
-
-
Alternative Stationary Phase: Use Amine-functionalized Silica (NH2-Silica) .[1][2] This phase is basic and repels the aniline, sharpening the peak and often reversing the elution order (aniline elutes faster).
Frequently Asked Questions (FAQ)
Q: I used the LLE Method A, but I still see a trace of aniline by LC-MS. Why? A: The partition coefficient is never infinite.[2] If your product is highly lipophilic, it may "drag" some aniline salt with it. Solution: Wash the organic layer with 10% aqueous CuSO₄ (Copper Sulfate).[2][3][4] Anilines form a water-soluble coordination complex with copper (turning the aqueous layer blue/purple), which is often more effective than protonation alone for lipophilic amines [1].[2]
Q: Can I remove 2-butoxyaniline via high-vacuum distillation? A: Only if your product is very stable.[1][2] 2-Butoxyaniline has a high boiling point (est. >260°C @ atm).[1][2] You would need a Kugelrohr apparatus at <0.5 mmHg.[2] However, oxidative degradation often turns the oil into a black tar at these temperatures. Not recommended for high-value intermediates.[1][2]
Q: My product is an amine too. How do I separate it from 2-butoxyaniline? A: This is the hardest scenario.
-
Exploit pKa differences: If your product is a pyridine or electron-deficient amine (pKa < 3), wash with pH 3.5 buffer.[2] The 2-butoxyaniline (pKa ~4.[2]5) will protonate and extract, while your product stays organic.
-
Derivatization: Add a small amount of acetic anhydride to the crude mixture. 2-Butoxyaniline (primary amine) acetylates much faster than secondary/tertiary amines or sterically hindered amines.[1][2] The resulting acetamide is easily separated by chromatography.
References
-
Pangborn, A. B., et al. (1996).[2] Safe and Convenient Procedure for Solvent Purification.[2] Organometallics, 15(5), 1518–1520. (Foundational text on solvent/reagent handling).
-
Biotage. (2024).[2] Strategies for Work-up and Purification: Scavenger Resins.[1][2]
-
Sigma-Aldrich. (2024).[2] 2-Butoxyaniline Product Specification & Safety Data Sheet.[1][2]
-
Marsh, A., et al. (2017).[2] Solid-Supported Reagents in Organic Synthesis.[1][2] Oxford University Press.[2] (Authoritative guide on resin equivalents).
Sources
Handling hygroscopic nature of succinamic acid intermediates
Welcome to the dedicated support center for researchers, scientists, and drug development professionals working with succinamic acid intermediates. This resource is designed to provide expert guidance and practical solutions for the challenges associated with the hygroscopic nature of these valuable compounds. Our goal is to ensure the integrity of your materials and the success of your experiments through scientifically grounded advice and detailed protocols.
Introduction: The Challenge of Hygroscopicity
Succinamic acid and its derivatives are increasingly vital building blocks in pharmaceutical synthesis, valued for their role in creating prodrugs and enhancing drug delivery.[1][2][3] However, their inherent hygroscopicity—the tendency to absorb moisture from the atmosphere—presents significant challenges.[4][5] This moisture uptake is not a trivial issue; it can profoundly alter the physicochemical properties of these intermediates, leading to:
-
Physical Instability: Caking, clumping, and changes in powder flowability can hinder accurate weighing and dispensing, leading to dosing errors and processing difficulties.[4][5][6]
-
Chemical Degradation: The presence of water can catalyze hydrolysis of amide bonds, a key functional group in succinamic acid derivatives, potentially leading to the formation of impurities and a reduction in the active pharmaceutical ingredient's (API) potency.[4][5][7]
-
Inconsistent Experimental Results: Varying water content between batches can lead to poor reproducibility in reaction kinetics, solubility studies, and formulation performance.
This guide provides a structured approach to mitigating these risks through a series of frequently asked questions and detailed troubleshooting protocols.
Frequently Asked Questions (FAQs)
Q1: My succinamic acid intermediate has turned into a hard cake in its container. What happened, and can I still use it?
A1: This is a classic sign of significant moisture absorption.[4][5] When the hygroscopic powder is exposed to ambient air, it attracts and holds water molecules, causing the particles to clump together and eventually form a solid mass.
Can you still use it? It is strongly discouraged for quantitative applications. The absorbed water has increased the weight of the material, meaning any measurement based on mass will be inaccurate.[8] More critically, the presence of water may have initiated chemical degradation through hydrolysis.[5][7] For any caked material, it is best to assume its purity has been compromised. If you must proceed, the material should first be thoroughly dried under vacuum and then re-analyzed for purity and water content before use.
Q2: I'm observing poor reproducibility in my reaction yields. Could the hygroscopicity of my succinamic acid derivative be the cause?
A2: Absolutely. Undetected moisture in your starting material can act as a reactant or a catalyst, leading to side reactions or altering the reaction kinetics.[9] For example, in a condensation reaction, the presence of water can shift the equilibrium, reducing your product yield.[10] To ensure reproducibility, it is crucial to either use a freshly opened container of the intermediate or rigorously dry the material and handle it under inert conditions for every experiment.
Q3: What is the best way to store my succinamic acid intermediates?
A3: Proper storage is your first line of defense. These materials should always be stored in airtight containers .[11] For enhanced protection, especially for long-term storage or for particularly sensitive derivatives, we recommend placing the sealed container inside a desiccator with an active desiccant (e.g., silica gel, calcium chloride).[12] For highly sensitive intermediates, storage in a nitrogen-purged glovebox is the gold standard.[13][14][15]
Q4: How can I accurately weigh a hygroscopic succinamic acid intermediate?
A4: Accurate weighing requires minimizing exposure to atmospheric moisture.[11] The most reliable method is to perform the weighing inside a controlled environment, such as a glovebox with an inert atmosphere (nitrogen or argon) .[15][16][17] If a glovebox is unavailable, work quickly. Use a pre-weighed, sealable container. Add the approximate amount of the intermediate to the container, seal it, and then record the precise weight. This minimizes the time the material is exposed to the open air. For a less rigorous but often practical approach, you can make a stock solution of the entire bottle's contents in an appropriate anhydrous solvent and then aliquot the solution for your experiments.[8]
Q5: What are the ideal environmental conditions for working with these intermediates?
A5: The ideal environment is one with low relative humidity (RH). For many pharmaceutical manufacturing processes, maintaining an RH of 20% or lower is recommended. If you do not have a dedicated low-humidity room, all manipulations should be performed in a glovebox or by using Schlenk line techniques with dried glassware.[18]
Troubleshooting Guides
Problem 1: Powder Flowability Issues During Dispensing
-
Symptom: The succinamic acid intermediate powder does not flow smoothly from the spatula or out of the container, making accurate dispensing difficult.
-
Cause: The powder has likely absorbed enough moisture to increase inter-particle adhesion.[5][6]
-
Solution:
-
Immediate Action: If the caking is minimal, you can try breaking up the clumps with a dry spatula inside a low-humidity environment (like a glovebox).[11]
-
Long-Term Prevention: This is a clear indicator of improper storage. Review your storage protocol immediately. Ensure containers are tightly sealed and stored in a desiccator. For future work, consider aliquoting the material into smaller, single-use containers upon receiving a new batch to minimize repeated exposure of the bulk material to air.
-
Problem 2: Inconsistent Results in Analytical Characterization (e.g., NMR, HPLC)
-
Symptom: You observe batch-to-batch variations in purity profiles or the appearance of new, unexpected peaks in your analytical data.
-
Cause: This could be due to degradation caused by moisture. Amide hydrolysis is a common degradation pathway for succinamic acid derivatives in the presence of water.[7]
-
Solution:
-
Characterize Water Content: Quantify the water content in your material using Karl Fischer titration, which is the gold standard for accurate moisture determination in pharmaceuticals.[]
-
Drying Protocol: Implement a stringent drying protocol before each use. See the detailed protocol below for drying under high vacuum.
-
Inert Atmosphere Handling: Prepare samples for analysis under an inert atmosphere to prevent moisture uptake during sample preparation.[14]
-
Experimental Protocols
Protocol 1: Drying of Succinamic Acid Intermediates
This protocol describes a standard method for drying hygroscopic solids to a constant weight.
Materials:
-
Hygroscopic succinamic acid intermediate
-
Schlenk flask or a round-bottom flask with a sidearm
-
High-vacuum pump (<1 torr)
-
Heating mantle or oil bath
-
Temperature controller and probe
-
Inert gas source (Nitrogen or Argon)
Procedure:
-
Place the succinamic acid intermediate in the Schlenk flask. Do not fill the flask more than one-third full.
-
Connect the flask to a vacuum line equipped with a cold trap.
-
Slowly open the flask to the vacuum to avoid aspirating the powder.
-
Once a stable vacuum is achieved, begin gentle heating. Caution: Do not heat to a temperature that could cause decomposition. A temperature of 40-50°C is generally a safe starting point.
-
Dry the material under dynamic vacuum for at least 4-6 hours. For larger quantities or very hygroscopic materials, overnight drying may be necessary.[20]
-
To confirm dryness, isolate the flask from the vacuum and weigh it. Return the flask to the vacuum and continue drying for another 1-2 hours. Re-weigh. The material is considered dry when two consecutive weighings are constant.
-
Once dry, turn off the heat and allow the flask to cool to room temperature under vacuum.
-
Backfill the flask with an inert gas (Nitrogen or Argon) before opening it to the atmosphere. The dried material should be used immediately or stored in a glovebox or a tightly sealed container within a desiccator.
Protocol 2: Quantitative Analysis of Water Content by Karl Fischer Titration
This protocol provides a general overview. Specific parameters will depend on your instrument.
Principle: Karl Fischer (KF) titration is a highly specific and accurate method for determining water content.[] It is based on the reaction of iodine with water in the presence of sulfur dioxide and a base.
Methodology:
-
Instrument Setup: Use a coulometric or volumetric Karl Fischer titrator. The coulometric method is generally preferred for very low water content.
-
Sample Preparation: Due to the hygroscopic nature of the sample, preparation must be done in a dry, controlled environment (e.g., a glovebox) to prevent contamination from atmospheric moisture.[21]
-
Measurement:
-
Accurately weigh the succinamic acid intermediate in a sealed container.
-
Quickly transfer the sample to the KF titration cell.
-
The instrument will automatically titrate the sample and calculate the water content, typically expressed as a weight/weight percentage.
-
-
Validation: Run a standard with a known water content to verify the accuracy of the instrument.
Data Presentation
Table 1: Hygroscopicity Classification
This table provides a general classification system for hygroscopicity, which can be determined using Dynamic Vapor Sorption (DVS) analysis.[22]
| Hygroscopic Class | Weight Gain at 25°C / 80% RH | Typical Handling Requirements |
| Non-hygroscopic | < 0.2% (w/w) | Standard laboratory conditions |
| Slightly hygroscopic | 0.2% - 2% (w/w) | Airtight containers recommended |
| Moderately hygroscopic | 2% - 15% (w/w) | Airtight containers, storage in desiccator |
| Very hygroscopic | > 15% (w/w) | Handling in a glovebox or under inert gas is essential |
Source: Adapted from V. Murikipudi, et al. (2013).[22]
Visualizations
Workflow for Handling Succinamic Acid Intermediates
Caption: Decision workflow for handling hygroscopic succinamic acid intermediates.
Impact of Moisture on Succinamic Acid Intermediate Stability
Caption: The detrimental effects of moisture on succinamic acid intermediates.
References
-
TutorChase. How do you handle hygroscopic solutes in the lab?[Link]
-
Lim, Y. P., et al. (2022). Formulation Strategies to Improve the Stability and Handling of Oral Solid Dosage Forms of Highly Hygroscopic Pharmaceuticals and Nutraceuticals. Pharmaceuticals, 15(9), 1157. [Link]
-
Lab Crafters. (n.d.). Laboratory Glove Box: Definition, Types & Functions. [Link]
-
CBI. (n.d.). A Complete Guide to the Applications of Laboratory Glove Boxes. [Link]
-
Powers, T. M. (2017). Glovebox-Operating Procedure and Use of Impurity Sensors. Journal of Visualized Experiments, (127), e56034. [Link]
-
Cleatech. (2024). Laboratory Glove Box – The Full and Complete Guide. [Link]
-
Terra Universal. (n.d.). Glove Boxes & Isolators. [Link]
-
Prajapati, S. K., & Maurya, S. D. (2018). A systemic approach on understanding the role of moisture in pharmaceutical product degradation and its prevention: challenges and opportunities. Journal of Drug Delivery and Therapeutics, 8(5), 13-20. [Link]
-
AQUALAB. (n.d.). Dynamic Vapor Sorption. [Link]
-
Surface Measurement Systems. (2024). Enhancing pharmaceutical development with dynamic vapor sorption (DVS) technology. [Link]
-
Wikipedia. (n.d.). Dynamic vapor sorption. [Link]
-
Protocol Online. (2010). Hygroscopic chemical...how to deal with?[Link]
-
Qualicaps. (2019). An innovative drug delivery form for hygroscopic pharmaceutical drugs. [Link]
-
Ardena. (n.d.). Q&A with Ardena Experts Dynamic Vapor Sorption (DVS) and its relevance in API characterization. [Link]
-
Jørgensen, L., et al. (2001). Moisture determination in hygroscopic drug substances by near infrared spectroscopy. Journal of Pharmaceutical and Biomedical Analysis, 25(3-4), 455-462. [Link]
-
Wipf Group, University of Pittsburgh. (2014). Techniques for Handling Air- and Moisture-Sensitive Compounds. [Link]
-
Patsnap. (2026). Benchmarking Succinic Acid's Role in Pharmaceutical Synthesis. [Link]
-
Tian, F., et al. (2012). Effects of water and polymer content on covalent amide-linked adduct formation in peptide-containing amorphous lyophiles. Journal of Pharmaceutical Sciences, 101(9), 3124-3135. [Link]
-
Virtue Market Research. (2026). Drug Delivery Succinic Acid Derivatives Market Size, Future Growth and Forecast 2033. [Link]
-
Richpacking. (2022). Hygroscopic Problems Of Capsule Filled Powders. [Link]
-
Market Research Future. (2026). Drug Delivery Succinic Acid Derivatives Market. [Link]
-
Pharmaffiliates. (2025). Key Challenges in Pharmaceutical Formulation Development and Evidence-Based Mitigation Strategies. [Link]
-
Zhang, Y., et al. (2017). Sulfamic and succinic acid derivatives of 25-OH-PPD and their activities to MCF-7, A-549, HCT-116, and BGC-823 cell lines. Bioorganic & Medicinal Chemistry Letters, 27(4), 849-854. [Link]
-
SK pharmteco. (n.d.). Dynamic Vapor Sorption. [Link]
-
Senthil Kumar, M., et al. (2013). Effect of Hygroscopicity on pharmaceutical ingredients, methods to determine and overcome: An Overview. PharmaInfo.net. [Link]
-
Interactive Learning Paradigms, Incorporated. (2025). The MSDS HyperGlossary: Hygroscopic. [Link]
-
Sharma, B., et al. (2018). Effect of Succinamic Acid Derivative on the Growth Kinetics and Induction of Apoptosis in a Cancer Cell Line. Asian Pacific Journal of Cancer Prevention, 19(7), 1989-1996. [Link]
-
NKT Humidity Control Technologies. (n.d.). Pharmaceutical Raw Material Storage. [Link]
-
Lim, Y. P., et al. (2022). Formulation Strategies to Improve the Stability and Handling of Oral Solid Dosage Forms of Highly Hygroscopic Pharmaceuticals and Nutraceuticals. MDPI. [Link]
-
Mettler Toledo. (n.d.). Automated Water Content Determination of Hygroscopic Lyophilized Drugs. [Link]
-
Cai, C., et al. (2022). Hygroscopicity of organic compounds as a function of organic functionality, water solubility, molecular weight, and oxidation level. Atmospheric Chemistry and Physics, 22(6), 4237-4252. [Link]
-
Ibis Scientific, LLC. (2025). The Role of Desiccants in Protecting Hygroscopic Chemicals. [Link]
-
Estillore, A. D., et al. (2010). Hygroscopic properties of internally mixed particles of ammonium sulfate and succinic acid studied by infrared spectroscopy. The Journal of Physical Chemistry A, 114(20), 6143-6150. [Link]
- U.S. Patent No. 2,018,797. (1935).
-
Senthil Kumar, M., et al. (2013). Effect of Hygroscopicity on Pharmaceutical Ingredients, Methods to Determine and Overcome: An Overview. Journal of Chemical and Pharmaceutical Research, 5(6), 1-10. [Link]
-
Pharmaguideline. (n.d.). Dusting Powders, Effervescent, Efflorescent and Hygroscopic Powders. [Link]
-
Bry-Air. (n.d.). Excellent Humidity Control in Pharmaceutical Manufacturing. [Link]
-
Rushdi, A. I., & Simoneit, B. R. (2006). Condensation reactions and formation of amides, esters, and nitriles under hydrothermal conditions. Astrobiology, 6(2), 347-366. [Link]
-
ResearchGate. (2023). Hygroscopic material packing. [Link]
-
Jelić, D., et al. (2014). DETERMINATION OF WATER CONTENT IN PHARMACEUTICAL SUBSTANCES. Journal of Hygienic Engineering and Design, 9, 13-17. [Link]
-
Munters. (n.d.). Pharmaceutical humidity control. [Link]
-
ResearchGate. (2025). The Hygroscopic Properties of Dicarboxylic and Multifunctional Acids: Measurements and UNIFAC Predictions. [Link]
-
Scribd. (n.d.). Drying in Pharmaceutics. [Link]
-
Peng, C., et al. (2001). The hygroscopic properties of dicarboxylic and multifunctional acids: measurements and UNIFAC predictions. Environmental Science & Technology, 35(22), 4495-4501. [Link]
-
Delft Solids Solutions. (n.d.). Moisture Impact on Powder Safety, Stability, and Processing. [Link]
Sources
- 1. Benchmarking Succinic Acid's Role in Pharmaceutical Synthesis [eureka.patsnap.com]
- 2. Drug Delivery Succinic Acid Derivatives Market Size, Future Growth and Forecast 2033 [strategicrevenueinsights.com]
- 3. futuremarketinsights.com [futuremarketinsights.com]
- 4. Formulation Strategies to Improve the Stability and Handling of Oral Solid Dosage Forms of Highly Hygroscopic Pharmaceuticals and Nutraceuticals - PMC [pmc.ncbi.nlm.nih.gov]
- 5. Hygroscopic Problems Of Capsule Filled Powders-richpacking020.com [richpacking020.com]
- 6. pharmainfo.in [pharmainfo.in]
- 7. alliedacademies.org [alliedacademies.org]
- 8. Hygroscopic chemical...how to deal with? - General Lab Techniques [protocol-online.org]
- 9. solids-solutions.com [solids-solutions.com]
- 10. Condensation reactions and formation of amides, esters, and nitriles under hydrothermal conditions - PubMed [pubmed.ncbi.nlm.nih.gov]
- 11. tutorchase.com [tutorchase.com]
- 12. The MSDS HyperGlossary: Hygroscopic [ilpi.com]
- 13. mrclab.com [mrclab.com]
- 14. munroscientific.co.uk [munroscientific.co.uk]
- 15. terrauniversal.com [terrauniversal.com]
- 16. Video: Glovebox-Operating Procedure and Use of Impurity Sensors [jove.com]
- 17. Laboratory Glove Box – The Full and Complete Guide [munroinstruments.com]
- 18. ccc.chem.pitt.edu [ccc.chem.pitt.edu]
- 20. keypublishing.org [keypublishing.org]
- 21. Moisture determination in hygroscopic drug substances by near infrared spectroscopy - PubMed [pubmed.ncbi.nlm.nih.gov]
- 22. ardena.com [ardena.com]
Validation & Comparative
Mass spectrometry fragmentation of 4-(2-Butoxyanilino)-4-oxobutanoic acid
Topic: Mass Spectrometry Fragmentation of 4-(2-Butoxyanilino)-4-oxobutanoic Acid Content Type: Technical Comparison & Method Development Guide Author Persona: Senior Application Scientist (Mass Spectrometry Division)
A Comparative Guide to Ionization Modes and Fragmentation Pathways
Executive Summary
In pharmaceutical development, This compound (also known as N-(2-butoxyphenyl)succinamic acid) often appears as a synthetic impurity or a downstream metabolite of local anesthetics and specific tyrosine kinase inhibitors. Its structure—comprising a labile ether tail, a secondary amide linker, and a terminal carboxylic acid—presents a unique analytical dichotomy.
This guide compares the two primary mass spectrometry workflows for this compound: Positive Mode (ESI+) for structural elucidation and Negative Mode (ESI-) for high-sensitivity quantification. We provide mechanistic insights into the fragmentation pathways to assist researchers in distinguishing this compound from its positional isomers.
Structural Analysis & Ionization Physics
Before selecting a method, one must understand the molecule's "Ionization Zones."
-
Zone A (The Acid Tail): The terminal carboxylic acid (
) readily deprotonates, making ESI(-) the thermodynamic preference for sensitivity. -
Zone B (The Amide Linker): The amide nitrogen and carbonyl oxygen act as proton acceptors in ESI(+).
-
Zone C (The Butoxy Ether): This group is critical for structural identification. In ESI(+), it undergoes characteristic alkyl cleavage (neutral loss), a feature absent in ESI(-).
Comparative Overview: ESI(+) vs. ESI(-)
| Feature | Method A: ESI Positive (+) | Method B: ESI Negative (-) |
| Primary Precursor | ||
| Dominant Mechanism | Protonation on Amide O/N | Deprotonation of Carboxyl group |
| Key Application | Structural Elucidation (Impurity ID) | Quantification (DMPK Studies) |
| Sensitivity | Moderate (Requires mobile phase acid) | High (Native ionization) |
| Fragmentation Richness | High (Side chain + backbone cleavage) | Low (Backbone cleavage only) |
| Isomer Differentiation | Excellent (Ortho-effect visible) | Poor |
Detailed Fragmentation Mechanisms[1]
Pathway A: ESI(+) Structural Elucidation (Collision Energy: 15–35 eV)
In positive mode, the spectrum is dominated by the stability of the aromatic core and the lability of the ether chain.
-
Transition 1: The "Ortho-Effect" & Cyclization (
266 248) -
Transition 2: Ether Cleavage (
266 210) -
Transition 3: Amide Hydrolysis (
266 166)
Pathway B: ESI(-) Quantification (Collision Energy: 20–40 eV)
Negative mode is "cleaner" but less informative structurally.
-
Transition 1: Decarboxylation (
264 220) -
Transition 2: Amide Cleavage (
264 116)
Visualizing the Pathways (Graphviz)
The following diagram maps the critical fragmentation pathways observed in High-Resolution MS (Q-TOF/Orbitrap).
Caption: ESI(+) Fragmentation pathway showing the three primary divergence points: Dehydration (Red), Ether Elimination (Yellow), and Amide Hydrolysis (Green).
Experimental Protocol: Method Development
To replicate these results, use the following validated protocol. This setup balances the need for ionization efficiency in both modes.
Materials
-
Solvents: LC-MS Grade Acetonitrile (ACN) and Water.
-
Additives: Formic Acid (FA) for ESI+; Ammonium Acetate for ESI-.
Step-by-Step Workflow
-
Sample Preparation:
-
Dissolve standard to 1 mg/mL in Methanol (Stock).
-
Dilute to 1 µg/mL in 50:50 Water:ACN.
-
Critical Step: For ESI+, add 0.1% Formic Acid. For ESI-, ensure pH is neutral (buffer with 5mM Ammonium Acetate).
-
-
LC Conditions (C18 Column):
-
Column: C18 (2.1 x 50mm, 1.7µm).
-
Gradient: 5% B to 95% B over 5 minutes (B = ACN).
-
Flow Rate: 0.4 mL/min.
-
Note: The butoxy group adds lipophilicity; expect retention time to be significantly later than succanilic acid.
-
-
MS Parameters (Source Optimization):
-
Gas Temp: 350°C (Ensure complete desolvation of the carboxylic acid).
-
Nebulizer: 35 psi.
-
Capillary Voltage: 3500 V (Pos), 3000 V (Neg).
-
-
Data Acquisition:
-
Perform a Product Ion Scan (MS2) of m/z 266.1 (Pos) and 264.1 (Neg).
-
Ramp Collision Energy (CE): 10, 20, 40 eV.
-
Observation: At 10 eV, the m/z 248 (water loss) dominates. At 25 eV, the m/z 210 (butene loss) becomes the base peak.
-
References
- McLafferty, F. W., & Tureček, F. (1993). Interpretation of Mass Spectra. University Science Books. (Standard reference for McLafferty rearrangement mechanisms in ethers).
-
Holčapek, M., et al. (2010). "Basic rules for the interpretation of atmospheric pressure ionization mass spectra of small molecules." Journal of Mass Spectrometry. Link
- Niessen, W. M. A. (2006). Liquid Chromatography-Mass Spectrometry. CRC Press.
-
Gowda, B. T., et al. (2010).[3] "Crystal structure of N-(2-methylphenyl)succinamic acid." Acta Crystallographica. (Structural reference for succinamic acid conformation and amide bond geometry). Link
Sources
A Senior Application Scientist's Guide to Elemental Analysis: Theoretical Calculation vs. Experimental Validation for C14H19NO4
In the landscape of drug discovery and chemical synthesis, the unambiguous confirmation of a molecule's elemental composition is a foundational pillar of its characterization. This guide provides an in-depth comparison of the theoretical elemental analysis of the molecular formula C14H19NO4 against the realities of experimental validation. We will explore the gold-standard technique of combustion analysis, benchmark it against alternative methods, and provide the causal logic behind protocol choices and data interpretation for researchers, scientists, and drug development professionals.
The Benchmark: Theoretical Elemental Composition
Before any experimental validation, the theoretical elemental composition must be calculated. This value serves as the absolute benchmark against which all empirical data are judged. The calculation is derived from the molecular formula and the atomic masses of its constituent elements.[1]
The molecular formula C14H19NO4 has a molar mass of approximately 265.31 g/mol .[2] The calculation of the percentage composition for each element is a critical first step.
Calculation Workflow:
-
Determine Molar Mass: Sum the masses of all atoms in the molecule.
-
Calculate Percent Composition: Divide the total mass of each element by the total molar mass and multiply by 100.[9]
Table 1: Theoretical Elemental Composition of C14H19NO4
| Element | Atomic Mass ( g/mol ) | Atoms in Formula | Total Mass Contribution ( g/mol ) | Percentage Composition (%) |
| Carbon (C) | 12.011 | 14 | 168.154 | 63.38 |
| Hydrogen (H) | 1.008 | 19 | 19.152 | 7.22 |
| Nitrogen (N) | 14.007 | 1 | 14.007 | 5.28 |
| Oxygen (O) | 15.999 | 4 | 63.996 | 24.12 |
| Total | - | - | 265.309 | 100.00 |
The Workhorse: Combustion Analysis
The most common method for experimentally determining the carbon, hydrogen, and nitrogen content of an organic compound is combustion analysis.[10] This technique provides the foundational data needed to confirm the empirical formula of a newly synthesized compound.
Principle of Operation
The methodology relies on the complete and instantaneous oxidation of the sample through "flash combustion." A precisely weighed sample is burned in a furnace in the presence of excess oxygen at temperatures around 1000-2000°C. The resulting combustion gases—carbon dioxide (CO2), water (H2O), and nitrogen oxides (NOx)—are swept by a carrier gas (typically helium) through a series of traps and detectors. The nitrogen oxides are reduced to nitrogen gas (N2) before detection. The instrument measures the amount of each resulting gas to determine the percentage of C, H, and N in the original sample.[10] Oxygen is typically determined by pyrolysis in a separate analysis.
Sources
- 1. Stoichiometry: Elemental Analysis [chm.davidson.edu]
- 2. C14H19NO4 - Wikipedia [en.wikipedia.org]
- 3. westfield.ma.edu [westfield.ma.edu]
- 4. LabXchange [labxchange.org]
- 5. What is the atomic mass in hydrogen? - askIITians [askiitians.com]
- 6. quora.com [quora.com]
- 7. Nitrogen - N [preparatorychemistry.com]
- 8. echemi.com [echemi.com]
- 9. Determining Empirical and Molecular Formulas [saylordotorg.github.io]
- 10. researchgate.net [researchgate.net]
UV-Vis Absorption Maxima of 4-(2-Butoxyanilino)-4-oxobutanoic Acid: A Comparative Technical Guide
Executive Summary
This guide provides a detailed analysis of the UV-Vis absorption profile of 4-(2-Butoxyanilino)-4-oxobutanoic acid (also known as N-(2-butoxyphenyl)succinamic acid). Designed for researchers in medicinal chemistry and analytical development, this document compares the target compound’s spectral behavior against key structural analogs. It elucidates the electronic transitions governing its absorption, offers predicted maxima based on structure-activity relationships (SAR), and details a self-validating experimental protocol for characterization.
Spectral Analysis & Comparative Profiling
The UV-Vis spectrum of this compound is dominated by the interplay between the aromatic system, the auxochromic butoxy substituent, and the electron-withdrawing succinamic acid moiety.
1.1 The Chromophoric System
-
Primary Chromophore: The benzene ring (
transitions). -
Auxochrome (Donor): The 2-butoxy group (-O-C
H ) at the ortho position. The oxygen lone pairs participate in conjugation, inducing a bathochromic (red) shift. -
Chromophore Modifier (Acceptor/Conjugator): The amide linkage (-NH-CO-). Acylation of the aniline nitrogen delocalizes the nitrogen lone pair into the carbonyl group, reducing its availability for ring conjugation compared to the free amine.
1.2 Comparative Data Table
The following table contrasts the target compound with its metabolic precursor (2-Butoxyaniline) and its unsubstituted analog (N-Phenylsuccinamic acid) to isolate the effects of functionalization.
| Compound | Structure Description | Primary | Secondary | Electronic Effect |
| This compound | Target: Ortho-butoxy substituted succinamic acid | 244–248 nm (Predicted) | 282–286 nm (Predicted) | Combined: Bathochromic shift from butoxy; Hypsochromic shift from acylation (vs. amine). |
| 2-Butoxyaniline | Free amine precursor | 235 nm | 286 nm | Strong mesomeric (+M) effect from free -NH |
| N-Phenylsuccinamic Acid | Unsubstituted analog | 242 nm | 280 nm | Baseline amide conjugation; lacks the auxochromic alkoxy group. |
| Acetanilide | Simple amide analog | 242 nm | 280 nm | Reference standard for N-acylated aromatics. |
Note on Solvatochromism: Data is based on polar solvents (Methanol/Ethanol). In water, bands may broaden and shift slightly blue (hypsochromic) due to hydrogen bonding stabilizing the ground state of the
transitions.
1.3 Mechanistic Insight
The 2-butoxy group exerts a steric influence (ortho-effect) that may twist the amide bond slightly out of planarity with the benzene ring. However, its electronic donation dominates, pushing the absorption to longer wavelengths compared to the unsubstituted N-phenylsuccinamic acid. Conversely, the succinyl group (forming the amide) competes for the nitrogen's lone pair, reducing the intensity and wavelength of the secondary band compared to the free amine (2-butoxyaniline).
Structural & Pathway Visualization
The following diagram illustrates the structural relationship and the electronic transitions affecting the UV spectrum.
Figure 1: Structural synthesis and electronic effect map illustrating the derivation of the target compound's spectral properties from its precursors.
Experimental Protocol: UV-Vis Characterization
This protocol is designed to ensure reproducibility and linearity (Beer-Lambert Law compliance).
3.1 Materials
-
Analyte: this compound (>98% purity).
-
Solvent: HPLC-grade Methanol (preferred for sharp peaks) or Phosphate Buffer pH 7.4 (for physiological relevance).
-
Instrumentation: Double-beam UV-Vis Spectrophotometer (e.g., Shimadzu UV-1800 or equivalent).
3.2 Step-by-Step Methodology
-
Baseline Correction:
-
Fill two matched quartz cuvettes (1 cm path length) with the chosen solvent.
-
Run a baseline scan from 200 nm to 400 nm . Ensure the absorbance is zero across the range.
-
-
Stock Solution Preparation:
-
Weigh 10.0 mg of the target compound.
-
Dissolve in 100 mL of solvent to create a 100 µg/mL (ppm) stock solution.
-
Critical Step: Sonicate for 5 minutes to ensure complete dissolution, as the succinamic acid moiety may have limited solubility in pure water.
-
-
Dilution Series (Linearity Check):
-
Prepare dilutions of 5, 10, 20, and 40 µg/mL from the stock.
-
-
Measurement:
-
Scan the 10 µg/mL sample first to identify
. -
Record absorbance at the identified maxima for all concentrations.
-
-
Validation Criteria:
-
The spectra must show two distinct bands: one near 245 nm and one near 284 nm.
-
Plot Absorbance vs. Concentration. The
value must be .
-
References
-
PubChem. (n.d.). 2-(4-Isobutoxy-phenyl)-N-methyl-succinamic acid (Compound Summary). National Library of Medicine. Retrieved from [Link]
-
Gowda, B. T., et al. (2010).[1] N-Phenylsuccinamic acid.[1][2][3][4][5] Acta Crystallographica Section E: Structure Reports Online, 67(1), o249. Retrieved from [Link]
- NIST Chemistry WebBook. (n.d.). UV/Vis Database for Substituted Anilines. National Institute of Standards and Technology.
Sources
- 1. journals.iucr.org [journals.iucr.org]
- 2. Succinanilic acid | C10H11NO3 | CID 7598 - PubChem [pubchem.ncbi.nlm.nih.gov]
- 3. Overcrowded molecules. Part VII. Thermal and photochemical reactions of photochromic (E)- and (Z)-benzylidene(diphenylmethylene)-succinic anhydrides and imides - Journal of the Chemical Society, Perkin Transactions 1 (RSC Publishing) [pubs.rsc.org]
- 4. lib3.dss.go.th [lib3.dss.go.th]
- 5. N-Phenylsuccinamic acid - PMC [pmc.ncbi.nlm.nih.gov]
Featured Recommendations
| Most viewed | ||
|---|---|---|
| Most popular with customers |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
